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  • Product: 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid
  • CAS: 1341489-20-0

Core Science & Biosynthesis

Foundational

Synthesis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid: A Comprehensive Technical Guide

Executive Summary The compound 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is a highly valued building block in medicinal chemistry and agrochemical development. The thiophene ring serves as an excellent bioisost...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is a highly valued building block in medicinal chemistry and agrochemical development. The thiophene ring serves as an excellent bioisosteric replacement for phenyl rings, while the gem-dimethyl (pivalic) moiety restricts conformational flexibility, often enhancing target binding affinity and metabolic stability. Furthermore, the C5-bromine atom provides a versatile synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This whitepaper details a scalable, four-step synthetic route starting from commercially available 3-(thiophen-2-yl)propanoic acid. The methodology prioritizes operational safety, strict regioselectivity, and high overall yield, moving away from hazardous intermediates toward robust enolate chemistry.

Retrosynthetic Analysis & Strategy Selection

When designing the synthesis of this compound, one might initially consider the alkylation of methyl isobutyrate with 2-(chloromethyl)thiophene. However, literature and safety databases warn that 2-halomethylthiophenes are highly unstable and prone to explosive polymerization under ambient conditions.

To circumvent this hazard, our strategy employs the α,α-dimethylation of an intact [1]. This approach relies on the sequential generation of a lithium enolate followed by trapping with methyl iodide. Subsequent regioselective bromination at the C5 position of the thiophene ring is directed by the electron-donating nature of the alkyl chain. Finally, saponification of the sterically hindered ester yields the target compound.

Retrosynthesis A 3-(5-Bromothiophen-2-yl) -2,2-dimethylpropanoic acid B Methyl 3-(5-bromothiophen-2-yl) -2,2-dimethylpropanoate A->B Saponification (Retrosynthetic) C Methyl 2,2-dimethyl-3- (thiophen-2-yl)propanoate B->C Bromination D Methyl 3-(thiophen-2-yl) propanoate C->D α,α-Dimethylation E 3-(Thiophen-2-yl) propanoic acid D->E Esterification

Retrosynthetic pathway for 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid.

Step-by-Step Experimental Methodologies

Step 1: Fischer Esterification

Objective: Convert the polar carboxylic acid to a volatile, lipophilic ester suitable for enolate chemistry. Procedure:

  • Suspend 3-(thiophen-2-yl)propanoic acid (1.0 equiv) in anhydrous methanol (0.5 M).

  • Add concentrated H₂SO₄ (0.05 equiv) dropwise at room temperature.

  • Reflux the mixture (65 °C) for 4 hours.

  • Cool to room temperature, concentrate in vacuo, dilute with EtOAc, and wash with saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

Causality & Validation: The excess methanol drives the equilibrium toward the ester. The NaHCO₃ wash neutralizes the catalyst and removes any unreacted starting material. Validation: TLC (Hexanes/EtOAc 8:2) will show the complete disappearance of the baseline acid spot. ¹H NMR will display a new sharp singlet at ~3.6 ppm corresponding to the methyl ester.

Step 2: α,α-Dimethylation

Objective: Install the gem-dimethyl group at the α-position of the ester. Procedure:

  • Cool a solution of diisopropylamine (2.4 equiv) in anhydrous THF to -78 °C under N₂. Add n-BuLi (2.3 equiv) dropwise to generate [2].

  • Add methyl 3-(thiophen-2-yl)propanoate (1.0 equiv) in THF dropwise. Stir for 45 minutes at -78 °C.

  • Add methyl iodide (MeI, 2.6 equiv) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and concentrate. Purify via silica gel chromatography.

Causality & Validation: LDA is chosen as a sterically hindered, non-nucleophilic base to quantitatively generate the enolate without attacking the ester carbonyl. The reaction is performed at -78 °C to prevent Claisen self-condensation. The sequential double alkylation occurs seamlessly because the mono-methylated intermediate is rapidly deprotonated by the excess LDA present in the mixture. Validation: ¹H NMR of the purified product will show a strong 6H singlet around 1.2 ppm, confirming the gem-dimethyl installation, and the disappearance of the α-CH₂ protons.

Step 3: Regioselective Bromination

Objective: Introduce a bromine atom exclusively at the C5 position of the thiophene ring. Procedure:

  • Dissolve methyl 2,2-dimethyl-3-(thiophen-2-yl)propanoate (1.0 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C.

  • Add [3] (1.05 equiv) in portions in the dark to avoid radical side reactions.

  • Stir for 2 hours, allowing the mixture to reach room temperature.

  • Dilute with water to precipitate the product or extract with EtOAc. Wash extensively with water to remove DMF and succinimide.

Causality & Validation: NBS provides a mild, controlled source of electrophilic bromine (Br⁺). The C2-alkyl substituent is weakly electron-donating, which stabilizes the cationic Wheland intermediate when attack occurs at the C5 position, leading to excellent regioselectivity over the C3 or C4 positions. DMF accelerates the polarization of NBS. Validation: ¹H NMR will show the loss of the C5-proton (typically around 7.1 ppm) and the presence of two mutually coupled doublets (J ≈ 3.5 Hz) for the C3 and C4 protons.

BrominationMechanism NBS N-Bromosuccinimide (NBS) in DMF Br_plus Electrophilic Bromine Species (Br+) NBS->Br_plus Polarization Pi_complex π-Complex Formation at Thiophene Ring Br_plus->Pi_complex Wheland Wheland Intermediate (C5-Attack, Stabilized by C2-Alkyl) Pi_complex->Wheland Regioselective Electrophilic Attack Deprotonation Rearomatization (Loss of H+) Wheland->Deprotonation Product C5-Brominated Thiophene Derivative Deprotonation->Product

Logical mechanism of C5-regioselective electrophilic aromatic bromination.

Step 4: Saponification of the Hindered Ester

Objective: Hydrolyze the ester to yield the final carboxylic acid. Procedure:

  • Dissolve the brominated ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Add [4] (3.0 equiv) and heat the mixture to 60 °C for 4-6 hours.

  • Cool to room temperature, remove organic solvents in vacuo, and acidify the aqueous layer with 1M HCl to pH 2.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the pure acid.

Causality & Validation: The gem-dimethyl group creates a neopentyl-like steric shield around the carbonyl carbon, making it highly resistant to standard room-temperature hydrolysis. Heating is mandatory to overcome this activation barrier. The mixed solvent system ensures that both the lipophilic ester and the hydrophilic hydroxide salt remain in a homogenous solution. Validation: LC-MS will display the [M-H]⁻ ion (m/z ~291/293, showing the characteristic 1:1 isotopic pattern of bromine). IR spectroscopy will show a broad O-H stretch (3200–2500 cm⁻¹) and a shifted C=O stretch (~1700 cm⁻¹).

Quantitative Data & Yield Analysis

The following table summarizes the reaction metrics for a typical 10-gram scale synthesis, allowing for rapid comparison of step efficiency.

StepTransformationKey ReagentsTemp (°C)Time (h)Typical Yield (%)Validation Method
1EsterificationMeOH, cat. H₂SO₄65495%TLC, ¹H NMR
2α,α-DimethylationLDA, MeI, THF-78 to RT1282%¹H NMR (gem-dimethyl)
3C5-BrominationNBS, DMF0 to RT288%LC-MS, ¹H NMR
4SaponificationLiOH·H₂O, THF/MeOH/H₂O60490%LC-MS [M-H]⁻, IR
Total Overall Sequence ~61% HPLC, NMR, HRMS

References

  • National Center for Biotechnology Information. "3-(Thiophen-2-yl)propanoic acid" PubChem Compound Summary for CID 60544. URL:[Link]

  • National Center for Biotechnology Information. "Lithium Diisopropylamide" PubChem Compound Summary for CID 119225. URL: [Link]

  • National Center for Biotechnology Information. "N-Bromosuccinimide" PubChem Compound Summary for CID 62581. URL:[Link]

  • National Center for Biotechnology Information. "Lithium hydroxide" PubChem Compound Summary for CID 3939. URL:[Link]

Exploratory

Comprehensive Technical Guide: Physical Properties and Synthetic Utility of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid

Executive Summary In modern drug discovery and advanced materials science, the strategic incorporation of specialized building blocks is critical for optimizing molecular efficacy and stability. 3-(5-Bromothiophen-2-yl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, the strategic incorporation of specialized building blocks is critical for optimizing molecular efficacy and stability. 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (CAS: 1341489-20-0) [1] is a highly versatile bifunctional intermediate. It combines the bioisosteric properties of a thiophene ring, the cross-coupling readiness of an aryl bromide, and the metabolic resistance conferred by a gem-dimethyl substituted aliphatic chain.

This whitepaper provides an in-depth physicochemical profile of this compound, explores the mechanistic causality behind its reactivity, and outlines self-validating experimental protocols designed to maximize yield when working with sterically hindered substrates.

Physicochemical Profiling & Structural Analysis

Understanding the physical properties of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is essential for predicting its behavior in various solvent systems and biological assays. The presence of the gem-dimethyl group significantly alters its lipophilicity and crystalline packing compared to linear analogs.

Quantitative Data Summary

The following table synthesizes the core identifiers and physicochemical properties of the compound. Due to its nature as a specialized intermediate, certain thermodynamic values are derived from high-confidence predictive models based on its exact molecular formula (C9H11BrO2S)[2][3].

PropertyValue / Description
Chemical Name 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid
CAS Registry Number 1341489-20-0
Molecular Formula C9H11BrO2S
Molecular Weight 263.15 g/mol
SMILES String O=C(C(CC1SC(Br)=CC=1)(C)C)O
Predicted Boiling Point ~365 °C (at 760 mmHg)
Predicted Density ~1.55 g/cm³
Topological Polar Surface Area (TPSA) 65.5 Ų
LogP (Predicted) 2.9 – 3.2
Hydrogen Bond Donors / Acceptors 1 / 2
Rotatable Bonds 3
Structural Causality: The Thorpe-Ingold Effect

The 2,2-dimethyl substitution on the propanoic acid chain is not merely a structural variation; it fundamentally dictates the molecule's behavior via the Thorpe-Ingold effect (gem-dimethyl effect).

  • Metabolic Stability: By introducing steric bulk at the α -carbon, the molecule becomes highly resistant to in vivo β -oxidation and α -deprotonation, extending the half-life of derivative drug candidates.

  • Conformational Restriction: The bulky methyl groups compress the internal bond angles, forcing the reactive carboxylate and the thiophene ring into closer spatial proximity, which can pre-organize the molecule for specific target-binding conformations.

Reactivity Mapping & Synthetic Pathways

The bifunctional nature of this molecule allows for orthogonal functionalization. The 5-bromo position on the electron-rich thiophene ring is highly susceptible to oxidative addition by Palladium(0) species, making it an ideal candidate for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-couplings. Conversely, the carboxylic acid serves as a handle for amidation or esterification.

Reactivity Core 3-(5-Bromothiophen-2-yl)- 2,2-dimethylpropanoic acid Pd Pd-Catalyzed Cross-Coupling Core->Pd 5-Bromo site Amide Amide Bond Formation Core->Amide Carboxyl site Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Pd->Suzuki Buchwald Buchwald-Hartwig (Amines) Pd->Buchwald Peptide Peptide Coupling (HATU / EDC) Amide->Peptide

Caption: Divergent synthetic pathways of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid.

Experimental Protocols & Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The choices of reagents below are specifically tailored to overcome the electronic and steric challenges presented by this specific substrate.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: Thiophene rings are electron-rich, which can sometimes slow down the reductive elimination step in Pd-catalysis. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand provides a large bite angle (~99°), which accelerates reductive elimination and drives the reaction forward. A mild base (K₂CO₃) is chosen to prevent the degradation of the unprotected carboxylic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Causality: Water is strictly required to form the highly reactive boronate complex from the boronic acid, facilitating transmetalation.

  • Base Addition: Add K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly deactivates Pd(0) catalysts.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 12 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature, acidify to pH 3 using 1M HCl (to ensure the carboxylic acid is fully protonated and partitions into the organic layer), and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Prep Mix Core, Boronic Acid, Pd(dppf)Cl2 Step2 2. Solvent Addition Add Degassed Dioxane/H2O (4:1) Step1->Step2 Step3 3. Base Addition Add K2CO3 (2.5 equiv) Step2->Step3 Step4 4. Reaction Heating Stir at 90°C for 12 hrs under N2 Step3->Step4 Step5 5. Workup & Extraction Acidify to pH 3, Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography (Silica Gel) Step5->Step6

Caption: Step-by-step experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol B: Sterically Hindered Amide Bond Formation

Mechanistic Rationale: The gem-dimethyl group creates severe steric hindrance at the α -carbon, making standard coupling agents (like EDC/HOBt) sluggish and prone to forming unreactive N -acylurea byproducts. To overcome this, HATU is employed. The 7-aza-benzotriazole leaving group generated by HATU is highly reactive, and the neighboring nitrogen atom provides an anchimeric assistance effect, drastically accelerating the acylation of the incoming amine.

Step-by-Step Methodology:

  • Activation: Dissolve 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Amine Addition: Add the target primary or secondary amine (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours. The reaction is typically self-indicating; the yellow color of the HATU solution will slowly fade as the active ester is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). Wash the organic layer extensively with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate for subsequent purification.

References

  • NextSDS Database. "3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid - Safety and Chemical Properties". NextSDS. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for C9H11BrO2S (Computed Properties)". PubChem. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid, a molecule of interest in pharmaceutical and chemical research. In...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive published empirical data, this document establishes a predictive framework for its solubility based on its distinct molecular structure. We delve into the influence of its constituent functional groups—the bromothiophene ring, the carboxylic acid moiety, and the neopentyl-like core—on its interactions with a range of organic solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise and accurate determination of its solubility, ensuring researchers can generate reliable data for applications in drug development, process chemistry, and material science.

Introduction: Unveiling the Molecular Architecture

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is a multifaceted organic compound featuring a unique combination of functional groups that dictate its physicochemical properties, most notably its solubility. An understanding of its solubility is paramount for a variety of applications, from designing synthetic routes and purification strategies to formulating drug delivery systems.[1][2] The strategic incorporation of functional groups is a cornerstone of modern drug design, influencing everything from bioavailability to metabolic stability.[3]

The molecule can be deconstructed into three key structural components:

  • The 5-Bromothiophen-2-yl Group: This aromatic, heterocyclic ring system is a critical contributor to the molecule's overall properties. The presence of the bromine atom introduces a degree of polarity and the thiophene ring itself can participate in π-π stacking interactions.

  • The 2,2-dimethylpropanoic Acid Moiety: This portion of the molecule introduces both a polar carboxylic acid group, capable of hydrogen bonding, and a nonpolar, sterically hindered neopentyl-like core.

  • The Linker: A methylene group bridges the aromatic ring and the acidic functionality.

This guide will explore how these structural features are predicted to interact with a spectrum of organic solvents and provide the methodologies to empirically validate these predictions.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of a compound in various solvents. The interplay of polarity, hydrogen bonding capability, and steric hindrance within 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid will govern its solubility.

Influence of Functional Groups on Solubility

Each functional group imparts specific characteristics that influence the overall solubility of the molecule.[4][5]

  • Carboxylic Acid Group (-COOH): This is the most significant contributor to the molecule's polarity and its ability to act as a hydrogen bond donor and acceptor. This group will strongly favor interactions with polar protic and polar aprotic solvents.

  • Bromothiophene Ring: The thiophene ring itself is aromatic and possesses some nonpolar character, allowing for van der Waals interactions. The electronegative bromine atom introduces a dipole moment, enhancing its affinity for polar aprotic solvents.

  • 2,2-dimethylpropyl (Neopentyl-like) Group: This bulky, nonpolar aliphatic group will contribute to solubility in nonpolar solvents through London dispersion forces. Its steric bulk may, however, hinder close packing in a crystal lattice, potentially increasing its solubility.

Predicted Solubility in Different Solvent Classes

Based on the analysis of its functional groups, a qualitative prediction of the solubility of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid in various classes of organic solvents can be made.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe carboxylic acid group can readily form hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Very HighThese solvents can accept hydrogen bonds from the carboxylic acid and their polarity will effectively solvate the entire molecule.
Nonpolar Hexane, Toluene, DichloromethaneLow to ModerateThe nonpolar neopentyl group and the aromatic thiophene ring will have some affinity for these solvents, but the highly polar carboxylic acid will limit overall solubility.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers can act as hydrogen bond acceptors for the carboxylic acid, and their overall lower polarity compared to alcohols can better accommodate the nonpolar portions of the molecule.

Experimental Determination of Solubility: Protocols and Best Practices

While theoretical predictions are valuable, empirical determination of solubility is crucial for any research or development application.[6] The following section outlines robust protocols for accurately measuring the solubility of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid.

The Equilibrium "Shake-Flask" Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[6]

Workflow for the Shake-Flask Method

G A Preparation: Add excess solid to a known volume of solvent in a sealed vial. B Equilibration: Agitate at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure equilibrium is reached. A->B C Phase Separation: Allow the suspension to settle. Centrifuge to pellet the excess solid. B->C D Sampling & Filtration: Carefully withdraw a known volume of the supernatant. Filter through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. C->D E Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). D->E F Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and dilution factor. E->F

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid to a series of glass vials, each containing a known volume of the selected organic solvent. An excess is visually confirmed by the presence of undissolved solid.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that the system reaches equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle. For finer particles, centrifugation at a moderate speed is recommended.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no particulate matter is transferred, filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of the compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

High-Throughput Screening (HTS) Methods for Early-Stage Assessment

For rapid, rank-order assessment of solubility across a large number of solvents, high-throughput methods are often employed in the early stages of drug discovery.[7][8]

Conceptual Workflow for HTS Solubility Assay

G A Compound Stock Solution: Prepare a concentrated stock solution of the compound in a highly solubilizing solvent (e.g., DMSO). B Dispensing: Dispense small, precise volumes of the stock solution into a multi-well plate. A->B C Solvent Addition: Add the various organic solvents to be tested to the wells. B->C D Precipitation & Detection: Incubate the plate and measure the turbidity or light scattering caused by any precipitation. This can be done using a nephelometer or a plate reader. C->D E Data Analysis: Determine the kinetic solubility, often reported as the concentration at which precipitation is first observed. D->E

Caption: Generalized workflow for a high-throughput kinetic solubility assay.

Key Considerations for HTS Methods:

  • Kinetic vs. Thermodynamic Solubility: HTS methods typically measure kinetic solubility, which can differ from the true thermodynamic solubility determined by the shake-flask method.[8] Results should be interpreted as a rank-ordering rather than absolute values.

  • DMSO Effects: The use of a co-solvent like DMSO can influence the measured solubility. It is important to keep the final percentage of DMSO low and consistent across all samples.

Advanced Solubility Prediction: A Glimpse into In Silico Tools

For researchers seeking to further refine their understanding of solubility prior to extensive experimental work, several computational models can be employed. These methods utilize the chemical structure of a compound to predict its solubility in various solvents.

  • Group Contribution Methods (UNIFAC): These models estimate the activity coefficients of a compound in a solution based on its constituent functional groups.[9][10]

  • Conductor-like Screening Model for Real Solvents (COSMO-RS): This is a quantum chemistry-based method that can predict solubility from first principles.[9]

  • Machine Learning and QSPR Models: An increasing number of machine learning algorithms are being trained on large datasets of experimental solubility data to predict the solubility of new compounds with high accuracy.[10][11][12]

Conclusion: A Roadmap for Solubility Characterization

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid in organic solvents. By integrating a theoretical analysis of its molecular structure with detailed, practical experimental protocols, researchers are well-equipped to generate the high-quality solubility data essential for advancing their work in drug development, chemical synthesis, and material science. The provided methodologies for both gold-standard equilibrium measurements and rapid high-throughput screening offer a versatile toolkit to suit various stages of the research and development pipeline.

References

  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024, May 6).
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. (2022, November 16).
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | ChemRxiv.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid - NextSDS.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • Predicting drug solubility in organic solvents mixtures - Unipd. (2024, May 18).
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2).
  • Drug Design and Relationship of Functional Groups to Pharmacologic Activity.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • The Essential of the Solubility for Drug Action - Crimson Publishers. (2023, September 21).
  • Functional Group Characteristics and Roles - ASHP.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks is the foundation of successful lead optimization. 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (CAS: 1341489-20-0) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks is the foundation of successful lead optimization. 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (CAS: 1341489-20-0) is a highly specialized bifunctional intermediate designed to impart specific pharmacokinetic and pharmacodynamic advantages to drug candidates. By combining a halogenated bioisosteric heterocycle with a sterically hindered aliphatic chain, this molecule serves as a versatile scaffold for synthesizing complex therapeutics.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and field-proven protocols for its incorporation into synthetic pipelines.

Physicochemical Profiling

Accurate physicochemical data is critical for calculating reaction stoichiometry, predicting chromatographic behavior, and ensuring Lipinski Rule-of-Five compliance in downstream derivatives. The molecular weight and formula of this compound are dictated by the presence of the heavy bromine atom and the sulfur-containing heterocycle.

Quantitative Structural Data
PropertyValueCausality / Significance
Chemical Name 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acidIUPAC nomenclature defining the connectivity.
CAS Number 1341489-20-0Unique identifier for regulatory and procurement tracking [1].
Molecular Formula C₉H₁₁BrO₂SDetermines elemental composition and isotopic distribution[1].
Molecular Weight 263.15 g/mol Low molecular weight provides ample "mass budget" for further elaboration without violating Lipinski's rules [1].
Monoisotopic Mass 261.966 Da (for ⁷⁹Br)Critical for high-resolution mass spectrometry (HRMS) validation.
SMILES O=C(O)C(C)(C)Cc1ccc(Br)s1Machine-readable format for computational docking and QSAR modeling.

Structural Rationale in Medicinal Chemistry

The architecture of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is not arbitrary; it is a deliberate assembly of three pharmacologically significant motifs.

A. The Thiophene Ring: A Phenyl Bioisostere

The thiophene ring is a classical bioisostere for the phenyl group. Because sulfur is larger and more polarizable than a -CH=CH- unit, thiophene maintains aromaticity and planarity while altering the molecule's electron density and lipophilicity. Replacing a phenyl ring with a thiophene often improves binding affinity via enhanced sulfur-π or sulfur-halogen interactions within the target protein's active site, while simultaneously modulating the compound's metabolic clearance profile[2].

B. The Gem-Dimethyl Group: The Thorpe-Ingold Effect

The inclusion of two methyl groups at the alpha-carbon (C2) of the propanoic acid chain introduces the Thorpe-Ingold effect (or angle compression). In organic synthesis, this steric bulk compresses the angle between the reactive groups, accelerating cyclization reactions. In medicinal chemistry, the gem-dimethyl effect serves two primary purposes:

  • Conformational Restriction: It restricts the rotational freedom of the aliphatic chain, locking the molecule into a bioactive conformation and reducing the entropic penalty upon target binding.

  • Metabolic Shielding: The steric hindrance protects the adjacent carbons from rapid oxidation by Cytochrome P450 enzymes, significantly improving the drug's half-life and metabolic stability [3, 4].

C. The Bromine Handle: Synthetic Versatility

The bromine atom at the 5-position of the thiophene ring is a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the scaffold.

StructuralSignificance Core 3-(5-Bromothiophen-2-yl)- 2,2-dimethylpropanoic acid Br Bromine Handle Core->Br Thio Thiophene Ring Core->Thio Gem Gem-Dimethyl Group Core->Gem COOH Carboxylic Acid Core->COOH Br_Desc Pd-Catalyzed Cross-Coupling Br->Br_Desc Thio_Desc Phenyl Bioisostere (Modulates ADME) Thio->Thio_Desc Gem_Desc Thorpe-Ingold Effect & Metabolic Shielding Gem->Gem_Desc COOH_Desc Amide/Ester Derivatization COOH->COOH_Desc

Caption: Structural deconstruction and medicinal chemistry utility of the target molecule.

Experimental Workflows & Protocols

Working with this molecule requires specific synthetic strategies due to the steric hindrance of the gem-dimethyl group and the presence of the unprotected carboxylic acid. Below are self-validating protocols designed to maximize yield and purity.

Workflow A: Sterically Hindered Amide Bond Formation

Standard coupling reagents (like EDC/HOBt) often fail or proceed sluggishly with alpha,alpha-disubstituted carboxylic acids due to the neopentyl-like steric bulk. HATU is required here because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that overcomes this steric barrier.

Step-by-Step Methodology:

  • Activation: Dissolve 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq) dropwise. Causality note: DIPEA is used as a non-nucleophilic base to neutralize the amine hydrochloride salt without competing for the active ester.

  • Reaction Monitoring: Stir for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar acid spot indicates completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Step1 1. Activation (HATU + DIPEA) Step2 2. Amine Addition (Steric Accommodation) Step1->Step2 Step3 3. Aqueous Workup (Liquid-Liquid Extraction) Step2->Step3 Step4 4. LC-MS Validation (Isotopic Br Profiling) Step3->Step4

Caption: Self-validating protocol for amide bond formation using sterically hindered carboxylic acids.

Workflow B: Suzuki-Miyaura Cross-Coupling

To functionalize the thiophene ring while leaving the carboxylic acid intact, the base stoichiometry must be carefully managed.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the bromothiophene acid (1.0 eq), a target arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Base Addition: Add an aqueous solution of K₂CO₃ (3.0 eq). Causality note: 1.0 eq of base is consumed immediately to deprotonate the carboxylic acid, preventing it from poisoning the palladium catalyst. The remaining 2.0 eq facilitate the transmetalation step.

  • Solvent & Degassing: Add 1,4-Dioxane to create a 4:1 Dioxane/Water mixture. Degas by bubbling N₂ through the solution for 5 minutes.

  • Heating: Heat the reaction to 90°C for 3 hours (or 110°C for 20 minutes via microwave irradiation).

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl to re-protonate the carboxylic acid, then extract with Ethyl Acetate to isolate the cross-coupled product.

Analytical Validation

To ensure the integrity of the synthesized or procured 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid, analytical validation must rely on the unique isotopic signature of bromine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). When analyzing this compound in negative electrospray ionization mode (ESI-), the mass spectrum will display a distinct, self-validating 1:1 doublet for the [M-H]⁻ ion at m/z 261 and m/z 263 . The loss of this 1:1 doublet in downstream reactions (like the Suzuki coupling) is immediate, definitive proof that the C-Br bond has been successfully functionalized.

  • Nuclear Magnetic Resonance (¹H NMR): The gem-dimethyl group will appear as a sharp, highly integrated 6-proton singlet around 1.2–1.3 ppm, while the isolated methylene (CH₂) bridge will appear as a 2-proton singlet around 2.9–3.0 ppm, confirming the lack of adjacent protons (no splitting).

Conclusion

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (MW: 263.15 g/mol ) is far more than a simple building block; it is a rationally designed scaffold that leverages the Thorpe-Ingold effect and thiophene bioisosterism to optimize drug-like properties. By understanding the causality behind its structural features—and employing tailored synthetic protocols to overcome its inherent steric hindrance—medicinal chemists can effectively utilize this compound to develop highly stable, potent therapeutics.

References

  • ACS Publications. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry". Journal of Medicinal Chemistry. Available at:[Link]

  • ChemEurope. "Thorpe-Ingold effect". ChemEurope Encyclopedia. Available at:[Link]

Foundational

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid: A Strategic Intermediate in Modern Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the landscape of modern drug discovery, the architec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on bifunctional building blocks that offer both structural rigidity and handles for late-stage diversification. 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (CAS: 1341489-20-0) represents a premier example of such a scaffold. By integrating a bioisosteric thiophene core, a cross-coupling-ready bromide, and a sterically demanding gem-dimethyl propanoic acid moiety, this intermediate provides researchers with a highly programmable module for synthesizing complex therapeutics, particularly in the development of metabolic and CNS modulators.

This technical guide dissects the structural rationale behind this molecule, details a self-validating synthetic protocol for its generation, and outlines its downstream applications in API development.

Structural Rationale & Medicinal Chemistry Significance

As a Senior Application Scientist, I emphasize that every atom in a building block must serve a distinct pharmacokinetic or synthetic purpose. The architecture of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is defined by three critical pillars:

A. The Thiophene Core (Bioisosterism)

The thiophene ring is a classic bioisostere for the phenyl ring. Replacing a benzene ring with a thiophene alters the molecule's electron density and lipophilicity without significantly perturbing its steric bulk. This substitution often improves aqueous solubility and reduces the likelihood of toxic oxidative metabolism (e.g., avoiding the formation of reactive quinone imines) [1].

B. The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The inclusion of the 2,2-dimethyl substitution on the propanoic acid chain is a deliberate design choice to exploit the Thorpe-Ingold effect . The bulky methyl groups restrict the conformational flexibility of the alkyl chain, locking the carboxylic acid into a highly specific vector. This entropically favors receptor binding by pre-organizing the bioactive conformation [2]. Furthermore, the gem-dimethyl group acts as a steric shield, blocking metabolic liabilities such as enzymatic β-oxidation or α-proton abstraction, thereby drastically extending the in vivo half-life of the resulting drug [3].

C. The C5-Bromine Handle

The bromine atom at the 5-position of the thiophene ring serves as an orthogonal reactive site. It is perfectly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings), allowing medicinal chemists to rapidly build structure-activity relationship (SAR) libraries.

Synthetic Methodologies & Workflow

The most robust and scalable method for synthesizing 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid relies on the α-alkylation of isobutyric acid.

Causality in Reagent Selection

Isobutyric acid contains two acidic protons: the carboxylic acid proton (pKa ~4.8) and the α-proton (pKa ~29.5). To achieve carbon-carbon bond formation, we must generate the highly nucleophilic lithium enediolate. This strictly requires 2.05 to 2.10 equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Using less than 2 equivalents results in incomplete enolization (yielding only the unreactive carboxylate salt), while a massive excess can lead to unwanted side reactions with the electrophile. The reaction must be held at –78 °C to prevent the thermal degradation of LDA and to control the exothermicity of the SN2 substitution.

Step-by-Step Protocol: α-Alkylation

Reagents:

  • Isobutyric acid (1.0 eq)

  • Lithium Diisopropylamide (LDA) (2.1 eq, 2.0 M in THF/heptane/ethylbenzene)

  • 2-Bromo-5-(bromomethyl)thiophene (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Enediolate Formation: Purge a dry, round-bottom flask with inert gas (N₂ or Argon). Add anhydrous THF and isobutyric acid (1.0 eq). Cool the solution to –78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add LDA (2.1 eq) via a syringe pump over 30 minutes. The slow addition is critical to prevent localized heating. Stir the mixture at –78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete formation of the lithium enediolate, before re-cooling to –78 °C.

  • Electrophilic Addition: Dissolve 2-bromo-5-(bromomethyl)thiophene (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the enediolate mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12 hours. The steric bulk of the gem-dimethyl group slows the SN2 trajectory, necessitating an extended reaction time.

  • Quenching & Workup: Quench the reaction with 1M HCl until the aqueous layer reaches pH 2 (protonating the product to its lipophilic free-acid form). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from heptane/ethyl acetate to yield the pure target compound.

Synthesis Iso Isobutyric Acid Enolate Lithium Enediolate (via LDA, -78°C) Iso->Enolate 2.10 eq LDA THF, -78°C Target 3-(5-Bromothiophen-2-yl)- 2,2-dimethylpropanoic acid Enolate->Target Alkylation (SN2) Alkyl 2-Bromo-5-(bromomethyl) thiophene Alkyl->Target Electrophile

Fig 1. Synthetic workflow for the α-alkylation of isobutyric acid using LDA.

Downstream Applications: Cross-Coupling & API Development

The bifunctional nature of this intermediate allows for divergent synthesis in drug discovery. The carboxylic acid can be converted into amides, esters, or heterocycles (like oxadiazoles), while the C5-bromide undergoes palladium-catalyzed cross-coupling.

For instance, in the development of PPAR agonists for metabolic diseases, the carboxylic acid is retained as the primary pharmacophore (mimicking fatty acids), while the bromide is subjected to a Suzuki-Miyaura coupling with various arylboronic acids to explore the hydrophobic binding pocket of the receptor.

Applications Core 3-(5-Bromothiophen-2-yl)- 2,2-dimethylpropanoic acid Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed, Ar-B(OH)2) Core->Suzuki C5-Bromine Handle Amidation Amide Bond Formation (HATU/DIPEA, R-NH2) Core->Amidation Carboxylic Acid Handle PPAR Metabolic Targets (e.g., PPAR Agonists) Suzuki->PPAR GPCR CNS/Cardio Targets (e.g., GPCR Modulators) Suzuki->GPCR Amidation->GPCR

Fig 2. Divergent late-stage functionalization pathways for API development.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized building block before deploying it in complex API synthesis, rigorous quality control is required. The gem-dimethyl protons provide a distinct, sharp singlet in ¹H NMR, which is highly diagnostic for confirming successful alkylation.

Table 1: Physicochemical and Analytical Specifications

Property / ParameterSpecification / Expected Value
Chemical Name 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid
CAS Number 1341489-20-0
Molecular Formula C₉H₁₁BrO₂S
Molecular Weight 263.15 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC, 254 nm) ≥ 98.0%
LC-MS (ESI-) [M-H]⁻ m/z 261.0, 263.0 (1:1 ratio, characteristic Bromine isotope pattern)
¹H NMR (DMSO-d₆, 400 MHz) δ 12.30 (br s, 1H, COOH), 6.95 (d, J = 3.8 Hz, 1H, Ar-H), 6.65 (d, J = 3.8 Hz, 1H, Ar-H), 2.90 (s, 2H, CH₂), 1.15 (s, 6H, 2×CH₃)

Conclusion

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is far more than a simple reagent; it is a meticulously designed module that addresses multiple challenges in medicinal chemistry simultaneously. By leveraging the bioisosterism of thiophene and the metabolic shielding of the gem-dimethyl group, researchers can utilize this intermediate to synthesize next-generation therapeutics with superior pharmacokinetic profiles and target engagement.

References

  • Badland, M., et al. "Thiophene and bioisostere derivatives as new MMP12 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.[Link]

  • Dampalla, C. S., et al. "Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect and potently inhibit 3CL proteases." European Journal of Medicinal Chemistry, 2023.[Link]

  • Buyachuihan, L., et al. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Drug Discovery Today, 2024.[Link]

Exploratory

A Comprehensive Technical Guide to 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid: Structure, Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid, a heterocyclic compound with significant potential as a bui...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid, a heterocyclic compound with significant potential as a building block in medicinal chemistry. We will explore its chemical identity, propose a logical synthetic pathway, and discuss its relevance within the broader context of thiophene derivatives in drug discovery.

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity through its structure and nomenclature.

IUPAC Name and Chemical Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid .[1]

The structure consists of a thiophene ring, a five-membered aromatic ring containing a sulfur atom.[2][3] This ring is substituted at the 5-position with a bromine atom and at the 2-position with a 2,2-dimethylpropanoic acid moiety. The propanoic acid chain features a gem-dimethyl group at the alpha-carbon (C2), a structural feature often introduced to modulate metabolic stability and conformational flexibility.

Diagram: Chemical Structure of the Target Compound

Caption: 2D structure of 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid.

Physicochemical Data Summary

A compilation of key identifiers and predicted properties provides a snapshot of the molecule's characteristics. This data is crucial for database searches, regulatory submissions, and analytical method development.

PropertyValueSource
Molecular Formula C₉H₁₁BrO₂S[4]
Molecular Weight 263.15 g/mol [5]
Monoisotopic Mass 261.9663 Da[4]
CAS Number 1341489-20-0[1]
SMILES CC(C)(CC1=CC=C(S1)Br)C(=O)O[4]
InChI InChI=1S/C9H11BrO2S/c1-9(2,8(11)12)5-6-3-4-7(10)13-6/h3-4H,5H2,1-2H3,(H,11,12)[4]
InChIKey GBRWGZXADNQJSY-UHFFFAOYSA-N[4]
Predicted XlogP 3.4[4]

Part 2: Scientific Context and Significance

Thiophene and its derivatives are cornerstones of medicinal chemistry, recognized for their diverse pharmacological activities.[3][6] The thiophene ring is considered a bioisostere of the benzene ring, offering similar aromatic properties but with distinct electronic and lipophilic characteristics that can be exploited in drug design.[3]

The incorporation of a thiophene nucleus is a well-established strategy for developing agents with a wide range of therapeutic applications, including:

  • Antibacterial and Antifungal[2][7]

  • Anticancer[2][7]

  • Anti-inflammatory[2]

  • Anticonvulsant[2][8]

The subject molecule, 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid, combines several key structural motifs. The bromothiophene group provides a handle for further chemical modification, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular libraries.[9] The 2,2-dimethylpropanoic acid (also known as pivalic acid) moiety can influence the compound's pharmacokinetic profile.[10] The gem-dimethyl group can sterically hinder metabolic attack on the adjacent methylene and carboxylic acid groups, potentially increasing the compound's in vivo half-life.

Part 3: Proposed Synthesis and Characterization

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the target molecule at key bonds to identify readily available starting materials. For this target, a primary disconnection can be made at the C-C bond between the thiophene ring and the propanoic acid side chain, suggesting a Friedel-Crafts type reaction as a key step.

Diagram: Retrosynthetic Pathway

Retrosynthesis Target 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid Intermediate1 α-Halo-ketone Intermediate Target->Intermediate1 Haloform Reaction or equivalent Intermediate2 Acyl Bromothiophene Intermediate1->Intermediate2 α-Halogenation StartingMaterial1 2-Bromothiophene Intermediate2->StartingMaterial1 Friedel-Crafts Acylation StartingMaterial2 3-Chloro-2,2-dimethylpropanoyl chloride Intermediate2->StartingMaterial2

Caption: A conceptual retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol

This protocol is a conceptual, multi-step synthesis designed to be robust and high-yielding.

Step 1: Friedel-Crafts Acylation of 2-Bromothiophene

  • Objective: To introduce the carbon backbone of the side chain onto the thiophene ring.

  • Methodology:

    • To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, inert solvent such as dichloromethane (DCM), add 3-chloro-2,2-dimethylpropanoyl chloride (1.0 equivalent) dropwise under a nitrogen atmosphere.

    • Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

    • Add a solution of 2-bromothiophene (1.2 equivalents) in DCM dropwise, maintaining the temperature below 5 °C. The Friedel-Crafts acylation of thiophene occurs preferentially at the α-position (C2), which is activated towards electrophilic substitution.[3]

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude ketone, 1-(5-bromothiophen-2-yl)-3-chloro-2,2-dimethylpropan-1-one, by column chromatography.

Step 2: Conversion to the Carboxylic Acid via Haloform Reaction

  • Objective: To convert the methyl ketone intermediate into the desired carboxylic acid. This classic reaction is effective for ketones with an α-methyl group, but given the structure, a Favorskii rearrangement or a similar nucleophilic substitution followed by oxidation would be more direct. A more modern approach is presented here.

  • Alternative Pathway: Wolff-Kishner Reduction followed by Oxidation

    • Reduction: The ketone from Step 1 is reduced to the corresponding alkane, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)thiophene. This is achieved by reacting the ketone with hydrazine hydrate in a high-boiling solvent like diethylene glycol with a strong base (e.g., potassium hydroxide) at elevated temperatures.

    • Nitrile Formation: The resulting chloroalkane is then converted to a nitrile by reaction with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO. This is a standard Sₙ2 reaction.

    • Hydrolysis: The nitrile is then hydrolyzed to the target carboxylic acid under either acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O followed by acidic workup) conditions. This three-step sequence provides a reliable, albeit longer, route to the final product.

Structural Characterization

Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR - Two singlets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the two protons on the thiophene ring. - A singlet for the methylene (CH₂) protons adjacent to the thiophene ring (δ ~3.0 ppm). - A singlet for the six protons of the gem-dimethyl group (δ ~1.2 ppm). - A broad singlet for the carboxylic acid proton (δ >10 ppm).
¹³C NMR - Signals for the four carbons of the thiophene ring (δ 110-145 ppm). - A signal for the quaternary carbon of the gem-dimethyl group. - A signal for the methylene carbon. - A signal for the methyl carbons. - A signal for the carbonyl carbon of the carboxylic acid (δ >170 ppm).
IR Spectroscopy - A broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). - A strong absorption for the C=O stretch of the carboxylic acid (~1700 cm⁻¹). - C-H stretching and bending frequencies for the aromatic and aliphatic portions. - A C-Br stretching frequency (~500-600 cm⁻¹).
Mass Spectrometry - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated molecular weight. - A characteristic isotopic pattern for the presence of one bromine atom (M and M+2 peaks in an approximate 1:1 ratio).

Part 4: Hazard and Safety Information

Based on available data, 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is classified with the following hazards:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is a valuable heterocyclic building block that merges the pharmacologically significant thiophene nucleus with a metabolically robust side chain. Its structure is amenable to further synthetic elaboration, making it an attractive starting point for the development of novel therapeutic agents. The synthetic pathways and characterization data outlined in this guide provide a solid framework for researchers and scientists to produce, verify, and utilize this compound in drug discovery and development programs.

References

  • PubChemLite. 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid. Available from: [Link].

  • Haghi, G. (2024). Synthesis, Properties, and Biological Applications of Thiophene. In Royal Society of Chemistry (Ch. 11, pp. 317-351).
  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link].

  • NextSDS. 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid — Chemical Substance Information. Available from: [Link].

  • Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. 66(2). Available from: [Link].

  • MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link].

  • ResearchGate. (2012). Synthesis, properties and biological activity of thiophene: A review. Available from: [Link].

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8763. Available from: [Link].

  • PubChemLite. 3-(5-bromothiophen-2-yl)propanoic acid (C7H7BrO2S). Available from: [Link].

  • PubChem. 3-[5-(2-Bromo-4-carbamimidoylphenoxy)carbonylthiophen-2-yl]-2-methylpropanoic acid. Available from: [Link].

  • Mol-Instincts. 3-bromo-2,2-dimethylpropanoic acid. Available from: [Link].

  • Acta Physica Polonica A. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. 126(3). Available from: [Link].

  • PubChem. 2,2-dimethylpropanoic acid;(2S,3S,5R,6S)-3-ethenyl-3-methyl-6-(2-oxopropyl)-6-phenyl-7-sulfanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. Available from: [Link].

  • Baghdad Science Journal. (2022). Absorption and Fluorescence Properties of 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. Available from: [Link].

  • Wikipedia. Pivalic acid. Available from: [Link].

  • SciSpace. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. Available from: [Link].

  • Google Patents. Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • PMC. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(11), 3354. Available from: [Link].

  • ResearchGate. (2019). Synthesis of 2-(bromomethyl)-5-aryl-thiophenes (3a-i). Available from: [Link].

  • PubChem. 3-Bromo-5-phenylpentanoic acid. Available from: [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid as a Versatile Fragment for Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds.[1][2] This approach relies on t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds.[1][2] This approach relies on the identification of low-molecular-weight fragments that bind to biological targets with high ligand efficiency, serving as starting points for optimization into potent drug candidates. This document provides a detailed guide for researchers and drug development professionals on the application of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (herein referred to as Fragment 1) as a strategic starting point in FBDD campaigns. We present its physicochemical properties, rationale for target selection, and comprehensive, step-by-step protocols for screening, hit validation, and hit-to-lead optimization.

Introduction to Fragment 1

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (PubChem CID: 62738842) is a synthetically accessible heterocyclic compound that embodies several key features of an ideal fragment for FBDD.[3][4][5] Thiophene-based molecules are prevalent scaffolds in medicinal chemistry, known to possess a wide range of biological activities.[6][7] The structural components of Fragment 1 offer a unique combination of interaction points for protein targets.

  • Thiophene Ring: A bioisostere of a phenyl ring, capable of engaging in π-stacking and hydrophobic interactions. The sulfur atom can act as a hydrogen bond acceptor.

  • Carboxylic Acid: A key recognition motif (pharmacophore) that can form strong hydrogen bonds or salt bridges with basic residues (e.g., Lysine, Arginine) in a protein binding pocket.

  • gem-Dimethyl Group: Provides a degree of conformational restriction and a lipophilic contact point, potentially improving binding affinity and metabolic stability.

  • Bromo-substituent: A crucial synthetic handle. The bromine atom serves as a well-defined vector for chemical elaboration using established cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid structure-activity relationship (SAR) exploration and fragment growth.[8]

Physicochemical Properties and Fragment Quality Assessment

Fragment 1 adheres well to the "Rule of Three," a common guideline for selecting high-quality fragments. Its properties are summarized below.

PropertyValue"Rule of Three" GuidelineSignificance
Molecular Weight (MW) 263.16 g/mol < 300 DaEnsures access to diverse binding pockets and avoids excessive complexity early on.[9]
cLogP (predicted) 3.4≤ 3Balances solubility with sufficient lipophilicity for binding.
Hydrogen Bond Donors 1 (from -COOH)≤ 3Maintains good membrane permeability and avoids excessive polarity.
Hydrogen Bond Acceptors 2 (from -COOH, S)≤ 3Provides specific interaction points without compromising solubility.
Heavy Atom Count (HAC) 13N/AUsed for calculating ligand efficiency metrics.[10]

A critical metric in FBDD is Ligand Efficiency (LE) , which normalizes binding affinity for the size of the molecule.[10][11][12] It is calculated as: LE = -ΔG / HAC (where ΔG is the free energy of binding)

A high LE (typically >0.3 kcal/mol per heavy atom) for an initial hit indicates an efficient and promising starting point for optimization.[11]

FBDD Workflow for Fragment 1

The successful application of Fragment 1 in a drug discovery campaign follows a structured, multi-stage process. This workflow is designed to identify and validate binding, characterize the interaction structurally, and guide synthetic chemistry efforts to improve potency and drug-like properties.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_struct Phase 3: Structural Biology cluster_opt Phase 4: Hit-to-Lead Optimization prep Fragment QC & Stock Preparation spr Primary Screen: Surface Plasmon Resonance (SPR) prep->spr target_prep Target Protein Purification & QC target_prep->spr nmr Orthogonal Validation: STD-NMR spr->nmr Identify Hits xray Co-crystallization / Soaking nmr->xray Confirm Binders structure Solve Protein-Fragment Co-crystal Structure xray->structure design Structure-Guided Design (Fragment Growing) structure->design synthesis Synthesis of Analogs (e.g., Suzuki Coupling) design->synthesis sar Iterative SAR Analysis & Biological Testing synthesis->sar sar->design Iterate lead Lead Compound sar->lead Potency & ADME criteria met

Caption: FBDD Workflow using Fragment 1.

Detailed Experimental Protocols

Protocol 4.1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak interactions typical of fragments.[13][14][15][16]

Objective: To identify if Fragment 1 binds to the target protein and to estimate its dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Target protein (>95% purity)

  • Fragment 1 (≥95% purity)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Amine coupling kit (EDC, NHS, Ethanolamine)

  • DMSO (spectroscopic grade)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve a target density of 8,000-12,000 Response Units (RU).

    • Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Fragment Screening:

    • Prepare a 100 mM stock solution of Fragment 1 in 100% DMSO.

    • Create a dilution series of Fragment 1 in running buffer (e.g., 1000, 500, 250, 125, 62.5 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).

    • Inject the fragment solutions over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Regenerate the surface between cycles if necessary (e.g., with a short pulse of 50 mM NaOH).

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Perform a buffer blank subtraction.

    • Fit the resulting sensorgrams to a steady-state affinity model to determine the KD. Weak fragment binders typically have KD values in the high µM to mM range.[17]

Protocol 4.2: Orthogonal Hit Validation using Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-based NMR method used to confirm binding and provide low-resolution information about the fragment's binding epitope.[18][19][20][21] It is an excellent orthogonal technique to validate hits from SPR screens.[16]

Objective: To confirm that Fragment 1 binds to the target protein in solution and to identify which protons of the fragment are in closest proximity to the protein surface.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • Target protein solution (10-50 µM in a deuterated buffer, e.g., 50 mM Phosphate buffer in 99.9% D₂O, pH 7.4)

  • Fragment 1 stock solution (in d6-DMSO)

  • NMR tubes

Methodology:

  • Sample Preparation:

    • Prepare two identical NMR samples containing 10-20 µM of protein and 1 mM of Fragment 1 in deuterated buffer. One sample will be the experimental sample, and one can be a control without protein.

  • NMR Experiment Setup:

    • Acquire a standard 1D proton reference spectrum of the sample.

    • Set up the STD experiment with selective saturation of the protein.

      • On-resonance irradiation: Select a frequency where only protein resonances appear (e.g., 0.5 ppm or -1.0 ppm).

      • Off-resonance irradiation: Select a frequency far from any protein or fragment signals (e.g., 40 ppm).

    • Use a train of Gaussian-shaped pulses for selective saturation (e.g., 50 ms pulses with a 1 ms delay). A total saturation time of 2-4 seconds is typical for fragment screening.[17]

  • Data Acquisition & Processing:

    • Acquire interleaved on-resonance and off-resonance spectra.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum. Only signals from the binding fragment will appear in the difference spectrum.[19][20]

  • Data Interpretation:

    • The presence of signals in the STD difference spectrum confirms binding.

    • The relative intensity of the signals provides epitope information. Protons receiving the highest saturation (strongest STD signals) are in closest contact with the protein. For Fragment 1, this can distinguish whether the thiophene ring or the dimethylpropanoic acid moiety is more deeply buried in the binding pocket.

Protocol 4.3: Structural Characterization via X-ray Crystallography

Determining the high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD phase.[22][23][24][25] It provides definitive proof of binding and a precise atomic map to guide structure-based drug design.[22][23]

Objective: To determine the three-dimensional structure of Fragment 1 bound to the target protein.

Materials:

  • Crystals of the target protein

  • Fragment 1

  • Cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol)

  • Crystal harvesting tools (e.g., nylon loops)

  • Liquid nitrogen for flash-cooling

  • Synchrotron X-ray source

Methodology:

  • Co-crystallization or Soaking:

    • Soaking (preferred for fragments): Transfer a pre-grown protein crystal into a droplet of mother liquor containing a high concentration of Fragment 1 (e.g., 10-50 mM, solubility permitting).[26] Allow the fragment to soak into the crystal for a period ranging from minutes to hours.

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with Fragment 1.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution.

    • Loop out the crystal and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Calculate difference electron density maps (Fo-Fc). Unambiguous, positive density corresponding to the shape of Fragment 1 should be visible in the binding site.

    • Model the fragment into the density, refine the structure, and validate the final model.

Hit-to-Lead Optimization Strategies

The high-resolution structure of the protein-Fragment 1 complex is the blueprint for the hit-to-lead phase.[27] The primary strategy will be fragment growing , where the initial hit is elaborated to make additional, favorable interactions with the target protein, thereby increasing affinity and selectivity.[1][2][28]

Hit_to_Lead cluster_core Core Fragment & Protein Pocket cluster_vectors Growth Vectors cluster_chem Synthetic Elaboration frag Fragment 1 (Core Scaffold) pocket Protein Binding Pocket v1 Vector 1: Bromo Handle (C5) frag->v1 Exits towards unoccupied space suzuki Suzuki Coupling: Add Aryl/Heteroaryl Groups v1->suzuki sonogashira Sonogashira Coupling: Add Alkynyl Groups v1->sonogashira v2 Vector 2: Thiophene C3/C4 amide Amide Coupling: (if acid is modified)

Sources

Application

Application Note: Derivatization of the Carboxylic Acid Group in 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming severe steric hindrance in α,α -dimethyl carboxylic acids for high-yield amidation and esterification.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming severe steric hindrance in α,α -dimethyl carboxylic acids for high-yield amidation and esterification.

Introduction & Mechanistic Insights

The molecule 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid presents a unique synthetic challenge. While the 5-bromothiophene moiety is relatively stable under standard coupling conditions, the carboxylic acid is attached to a quaternary carbon ( α,α -dimethyl group). This structural feature creates a neopentyl-like steric shield around the carbonyl carbon, severely restricting the trajectory of incoming nucleophiles during derivatization.

Standard carbodiimide-based protocols (e.g., EDC/HOBt or DCC alone) often fail or require excessively long reaction times for such substrates [1]. The bulky α -methyl groups block the nucleophilic attack on the O-acylisourea or OBt-ester intermediates, preventing the collapse of the tetrahedral intermediate.

To achieve high-yielding derivatization (amidation or esterification), the activation strategy must either:

  • Provide Anchimeric Assistance: Utilizing HATU, which generates an OAt-active ester. The pyridine nitrogen of the HOAt leaving group hydrogen-bonds with the incoming amine (the "7-aza effect"), pre-organizing the transition state and accelerating aminolysis despite steric bulk [2].

  • Minimize Steric Profile of the Leaving Group: Converting the carboxylic acid to an highly electrophilic acyl chloride using oxalyl chloride. The chloride ion is small and highly electronegative, drastically lowering the activation energy for nucleophilic attack by alcohols or amines.

Quantitative Data: Coupling Efficiency Comparison

The table below summarizes the expected coupling efficiencies for α,α -dimethyl carboxylic acids based on the chosen activation reagent [4].

Coupling Reagent / MethodReactive IntermediateTypical TimeExpected YieldMechanistic Causality
EDC / HOBt OBt-ester24 h< 30%Severe steric repulsion blocks amine/alcohol trajectory.
DCC / DMAP (Steglich) O-Acylisourea24 h40 - 50%Slow nucleophilic attack leads to N-acylurea rearrangement.
HATU / DIPEA OAt-ester2 - 4 h85 - 95% 7-Aza effect pre-organizes the transition state, bypassing steric bulk.
Oxalyl Chloride / DMF Acyl Chloride3 h> 90% Highly electrophilic carbonyl; minimal steric interference from Cl⁻.

Experimental Workflows & Protocols

Workflow 1: HATU-Mediated Amidation

This protocol is optimized for the amidation of sterically hindered acids. A dedicated pre-activation step is critical to ensure the complete formation of the highly reactive OAt-ester before the amine is introduced [1].

HATU_Amidation A 3-(5-Bromothiophen-2-yl)- 2,2-dimethylpropanoic acid B Deprotonation by DIPEA (Carboxylate Anion) A->B C Nucleophilic Attack on HATU (O-acylisouronium intermediate) B->C D HOAt Displacement (OAt-Active Ester) C->D E Amine Addition (Aminolysis via 7-Aza Effect) D->E F Target Amide Derivative + TMU + HOAt E->F

Caption: HATU-mediated amidation pathway highlighting the formation of the reactive OAt-ester.

Materials:

  • 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-Activation: In a flame-dried round-bottom flask under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • Add DIPEA (3.0 eq) dropwise. The solution may turn slightly yellow. Stir at room temperature for 30 minutes . Causality: The α,α -dimethyl group slows the formation of the OAt-ester; extending pre-activation ensures complete conversion and prevents the amine from reacting with unactivated HATU (which forms guanidinium byproducts).

  • Coupling: Add the amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2 to 4 hours. Monitor completion via LC-MS or TLC.

  • Work-up: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove HOAt and acidic impurities), and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Workflow 2: Acyl Chloride-Mediated Esterification

For esterification, standard Steglich conditions (DCC/DMAP) often result in poor yields due to the competitive formation of inert N-acylureas [3]. Conversion to the acyl chloride is the most reliable method for this substrate.

Acyl_Chloride Step1 Carboxylic Acid + Oxalyl Chloride (Cat. DMF in DCM, 0 °C to RT) Step2 Vilsmeier-Haack Intermediate Activation Step1->Step2 Step3 Acyl Chloride Formation (Gas Evolution: CO, CO2, HCl) Step2->Step3 Step4 Addition of Alcohol + Base (e.g., DMAP / Et3N) Step3->Step4 Step5 Tetrahedral Intermediate Collapse Step4->Step5 Step6 Target Ester Derivative Step5->Step6

Caption: Two-step esterification workflow via a highly reactive acyl chloride intermediate.

Materials:

  • 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (1.0 eq)

  • Target Alcohol (1.5 eq)

  • Oxalyl Chloride (1.5 eq)

  • Anhydrous DMF (Catalytic, 0.05 eq)

  • Triethylamine (TEA) (3.0 eq) or DMAP (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Acyl Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM under N₂. Cool the flask to 0 °C in an ice bath.

  • Add Oxalyl Chloride (1.5 eq) dropwise, followed by 1-2 drops of anhydrous DMF. Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which continuously activates the hindered acid.

  • Remove the ice bath and stir at room temperature for 2 hours, or until gas evolution (CO, CO₂, HCl) ceases.

  • Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM. Critical Step: Do not heat excessively to avoid degrading the thiophene ring.

  • Esterification: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add the target alcohol (1.5 eq) and TEA (3.0 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench with water. Separate the organic layer and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, concentrate, and purify via column chromatography.

References

  • "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." Peptide Chemistry. URL:[Link] [2]

  • "Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries." NIH PubMed Central. URL:[Link] [4]

Method

Application Note: A Robust Protocol for Amide Coupling of the Sterically Hindered 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid

Abstract Amide bond formation is a cornerstone of medicinal chemistry and drug development. However, substrates bearing significant steric hindrance, such as carboxylic acids with α,α-disubstitution, present a formidable...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amide bond formation is a cornerstone of medicinal chemistry and drug development. However, substrates bearing significant steric hindrance, such as carboxylic acids with α,α-disubstitution, present a formidable synthetic challenge, often leading to low yields and sluggish reaction times with standard coupling protocols. This application note provides a comprehensive, field-tested protocol for the efficient amide coupling of 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid, a sterically demanding building block. We detail the rationale for reagent selection, a step-by-step experimental procedure, and methods for reaction monitoring, workup, and product characterization. The protocol emphasizes the use of HATU as a superior coupling reagent for this transformation, ensuring high yields and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for overcoming challenges associated with sterically hindered amide couplings.

Introduction: The Challenge of Steric Hindrance in Amide Synthesis

The formation of an amide bond via the coupling of a carboxylic acid and an amine is the most frequently performed reaction in pharmaceutical research.[1] While numerous protocols exist, their efficacy can be severely compromised when one or both coupling partners are sterically hindered.[2][3] The target carboxylic acid, 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid , features a gem-dimethyl group adjacent to the carboxyl moiety. This quaternary carbon center effectively shields the carbonyl carbon from the nucleophilic attack of an incoming amine, dramatically slowing down the reaction rate.

Standard coupling methods, such as those employing carbodiimides like EDC in conjunction with HOBt, may prove inefficient for such substrates.[2] These conditions often require elevated temperatures or prolonged reaction times, which can lead to byproduct formation and degradation of sensitive substrates. Therefore, a more potent activation strategy is required.

Rationale for Reagent Selection

Coupling Reagent: HATU

For sterically demanding couplings, uronium-based reagents are demonstrably superior. We have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for this protocol. HATU is a highly effective coupling reagent renowned for its rapid reaction rates, high efficiency, and ability to suppress racemization, particularly with hindered substrates.[4][5]

The efficacy of HATU stems from its mechanism of action. It reacts with the carboxylate to form a highly reactive OAt-active ester.[6][7] The pyridine nitrogen atom in the 7-azabenzotriazole (OAt) group is thought to provide a neighboring group effect, stabilizing the incoming amine through a hydrogen-bonded transition state, which accelerates the rate of aminolysis.[6] This makes it exceptionally suitable for overcoming the steric barrier presented by our target acid.

Base: N,N-Diisopropylethylamine (DIPEA)

A non-nucleophilic, sterically hindered organic base is essential for this reaction.[8][9] Its primary roles are:

  • To deprotonate the carboxylic acid, forming the carboxylate anion required to initiate the reaction with HATU.[7]

  • To act as a proton scavenger, neutralizing the proton released during the final amide bond formation.

N,N-Diisopropylethylamine (DIPEA, or Hünig's base) is the ideal choice. Its steric bulk prevents it from competing with the primary or secondary amine as a nucleophile, thus avoiding the formation of unwanted side products.[8][9]

Solvent

Anhydrous polar aprotic solvents are typically used for HATU couplings. N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent choices due to their ability to dissolve the reactants and facilitate the reaction. DMF is often preferred for its higher polarity, which can enhance reaction rates.

Experimental Protocol

This protocol provides a general procedure for coupling 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid with a generic primary or secondary amine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purpose
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid1341489-20-0277.16Carboxylic Acid
Amine (R¹R²NH)VariableVariableNucleophile
HATU148893-10-1380.23Coupling Reagent
DIPEA7087-68-5129.24Non-nucleophilic Base
Anhydrous DMF or DCM68-12-2 / 75-09-273.09 / 84.93Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
1 M Hydrochloric Acid (HCl)7647-01-036.46Aqueous Wash
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01Aqueous Wash
Brine (Saturated NaCl solution)7647-14-558.44Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)7757-82-6 / 7487-88-9142.04 / 120.37Drying Agent
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Reaction Parameter Table
ReactantEquivalents
3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid1.0
Amine (R¹R²NH)1.1 - 1.2
HATU1.1 - 1.2
DIPEA2.0 - 3.0
Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M. Stir until the acid is fully dissolved.

  • Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Pre-activation Stirring: Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. This "pre-activation" step is crucial for forming the reactive OAt-ester intermediate before the amine is introduced.[10]

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF/DCM.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress periodically by TLC or LC-MS. For hindered substrates, the reaction may take from 4 to 24 hours to reach completion.

  • Workup - Quenching: Once the reaction is complete (as judged by the consumption of the limiting reagent), dilute the mixture with ethyl acetate.

  • Workup - Aqueous Washes: Transfer the diluted mixture to a separatory funnel.

    • Wash with 1 M HCl (2x) to remove excess DIPEA.

    • Wash with saturated NaHCO₃ solution (2x) to remove any unreacted carboxylic acid and residual acidic species.

    • Wash with brine (1x) to reduce the water content in the organic layer.[10]

    • Note for DMF users: To remove residual DMF, which is water-soluble, multiple washes with a 5% LiCl aqueous solution can be performed before the brine wash.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product. The byproduct, tetramethylurea, is water-soluble but can sometimes require chromatography for complete removal.[11]

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the HATU-mediated amide coupling.

G cluster_prep 1. Reaction Setup cluster_activation 2. Carboxylic Acid Activation cluster_reaction 3. Coupling Reaction cluster_workup 4. Workup & Isolation cluster_purify 5. Purification & Analysis rbf Dry Round-Bottom Flask (Inert Atmosphere) add_acid Add Carboxylic Acid (1.0 eq) rbf->add_acid add_solvent Add Anhydrous DMF/DCM add_acid->add_solvent add_hatu Add HATU (1.1 eq) add_dipea Add DIPEA (2.0 eq) add_hatu->add_dipea preactivate Stir for 15-30 min (Pre-activation) add_dipea->preactivate add_amine Add Amine (1.1 eq) stir_react Stir at Room Temp (4-24h) add_amine->stir_react monitor Monitor by TLC/LC-MS stir_react->monitor quench Dilute with EtOAc wash Aqueous Washes (HCl, NaHCO3, Brine) quench->wash dry Dry (Na2SO4) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Chromatography characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for HATU-mediated amide coupling.

Product Characterization

Confirmation of amide bond formation can be achieved using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most telling sign of a successful reaction is the disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH) above 10 ppm and the appearance of a new signal for the amide proton (-NH-), typically between 5-9 ppm. Protons on the carbon alpha to the newly formed amide will also exhibit a characteristic shift. Due to resonance, the C-N bond has double-bond character, which can lead to restricted rotation and the appearance of rotamers at room temperature, sometimes observed as broadened or duplicated signals for adjacent protons.[12][13]

  • ¹³C NMR Spectroscopy: Look for the appearance of the amide carbonyl carbon signal, typically in the range of 165-175 ppm.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the desired product, matching the calculated molecular formula.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][14]

  • HATU: Classified as a hazardous substance. It is a known skin and respiratory sensitizer and may cause an allergic reaction upon contact or inhalation.[15][16] Avoid creating dust. In case of a spill, evacuate the area and decontaminate with a 30% bleach solution.[4]

  • DIPEA: Corrosive and flammable liquid. Causes severe skin burns and eye damage. Handle with care.[8]

  • EDC HCl (if used as an alternative): Corrosive and may cause skin, eye, and respiratory irritation.[14][17] Store in a cool, dry place away from moisture.[14]

  • DMF: A potential teratogen. Avoid inhalation and skin contact.

All chemical waste must be disposed of as hazardous waste according to local institutional and governmental regulations.[4]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Incomplete activation of the carboxylic acid. 2. Impure or wet reagents/solvent. 3. Amine is a poor nucleophile (e.g., aniline).1. Increase pre-activation time to 30-60 minutes. 2. Use freshly opened or properly stored anhydrous solvents and reagents. 3. Consider gentle heating (40-50 °C) or a longer reaction time.
Messy TLC / Multiple Spots 1. Side reaction with HATU. 2. Degradation of starting material or product.1. Ensure the amine is added after the pre-activation step. Adding all reagents at once can lead to side reactions.[18] 2. Avoid excessive heating. Ensure workup washes are performed without delay.
Difficulty Removing Byproducts 1. Tetramethylurea (from HATU) is co-eluting with the product. 2. Unreacted HOBt/HOAt (if using EDC).1. Tetramethylurea is water-soluble. Perform thorough aqueous washes. If it persists, careful chromatography is required. 2. Ensure basic (NaHCO₃) and acidic (HCl) washes are performed to remove acidic and basic additives.

Conclusion

The protocol described provides a reliable and high-yielding method for the amide coupling of the sterically challenging 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid. The strategic selection of HATU as the coupling reagent, in combination with a non-nucleophilic base like DIPEA, effectively overcomes the steric hindrance posed by the α,α-disubstituted acid. By following the detailed steps for reaction setup, execution, and workup, researchers can confidently synthesize a wide range of amide derivatives from this valuable building block, facilitating progress in drug discovery and medicinal chemistry programs.

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 70, 152936. Available from: [Link]

  • Creemer, C. N., et al. (2002). Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy. Journal of the American Chemical Society, 124(38), 11432-11441. Available from: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Available from: [Link]

  • AZoM. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. Retrieved from [Link]

  • McKnelly, K. J., et al. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. ACS Chemical Health & Safety, 27(1), 34-41. Available from: [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]

  • Wu, M., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Organic Chemistry Frontiers, 9(12), 3291-3297. Available from: [Link]

  • YouTube. (2024, April 13). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. Retrieved from [Link]

  • Carl ROTH. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride Safety Data Sheet. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Isfort, R. J., et al. (2023). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 30(4), 266-285. Available from: [Link]

  • Gnet, P., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 20(8), 497-504. Available from: [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • Abraham, M. H., et al. (2017). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry, 41(13), 5344-5348. Available from: [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Anaspec. (2021, March 12). Safety Data Sheet (SDS) - EDC HCl. Retrieved from [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). How to Measure Amide Group Shifts with NMR for Structural Analysis. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(7), 2736-2745. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenyl-3-(phenylthio)propionic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]

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Sources

Application

Strategic Utilization of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid in API Synthesis: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (CAS: 1341489-20-0)[1][2] Executive Summary & Structural Rationale In modern drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (CAS: 1341489-20-0)[1][2]

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of chemical building blocks is paramount to overcoming late-stage attrition caused by poor pharmacokinetics or metabolic instability. 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is a highly versatile, tri-functional intermediate designed specifically to address these challenges. As a Senior Application Scientist, I frequently recommend this scaffold because it elegantly combines three distinct pharmacological and synthetic handles into a single compact molecule:

  • The Thiophene Core (Bioisosterism): Thiophene is a classical bioisostere for a benzene ring[3]. The substitution of a carbon-carbon double bond with a sulfur atom alters the molecule's electronic distribution and lipophilicity, often leading to increased resistance to cytochrome P450 (CYP) oxidation[3][4]. Furthermore, it can enhance binding affinity in specific target pockets, such as the GluN2B receptor, where thiophene bioisosteres have shown superior potency compared to their benzene counterparts[5][6].

  • The gem-Dimethyl Group (Metabolic Shielding & Conformational Locking): The incorporation of a gem-dimethyl moiety at the α -position of the propanoic acid is a proven strategy to restrict conformational flexibility[7][8]. This entropically favors binding to the target receptor and sterically shields the adjacent carbon from metabolic degradation (e.g., blocking β -oxidation)[8].

  • The C5-Bromine (Cross-Coupling Handle): The bromine atom at the 5-position of the thiophene ring serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions, enabling rapid extension of the molecular scaffold[9].

G A 3-(5-Bromothiophen-2-yl) -2,2-dimethylpropanoic acid B C5-Bromine (Cross-Coupling Handle) A->B Pd-Catalyzed Reactions C Thiophene Core (Benzene Bioisostere) A->C ADME Modulation D gem-Dimethyl Acid (Metabolic Shield) A->D Amide/Ester Formation

Caption: Functional handles of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid in API synthesis.

Data Presentation: Physicochemical & Pharmacological Impact

To understand the utility of this intermediate, we must quantify its structural advantages. The tables below summarize the physicochemical properties of the intermediate and the comparative advantages of its key motifs.

Table 1: Physicochemical Attributes of the Intermediate
AttributeValue / DescriptionSynthetic Implication
CAS Number 1341489-20-0[1][2]Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H11BrO2S[2]Defines mass balance for reaction stoichiometry.
Molecular Weight 263.15 g/mol [2]Ideal low-molecular-weight building block (Rule of 5 compliant).
Steric Environment High ( α -gem-dimethyl)Requires highly reactive coupling reagents (e.g., HATU) for amidation.
Table 2: Comparative Advantages of Structural Motifs in Drug Design
Structural MotifProperty ModulatedPharmacological / Synthetic Impact
Thiophene vs. Benzene Electronic DistributionSulfur lone pairs can engage in novel H-bonding; alters CYP450 metabolic profile, often increasing half-life[3].
gem-Dimethyl vs. Unsubstituted Conformational EntropyInduces the Thorpe-Ingold effect, accelerating intramolecular cyclizations and locking bioactive conformations[7][8].
C5-Bromine vs. C5-Hydrogen Synthetic VersatilityEnables orthogonal functionalization via Suzuki, Heck, or Sonogashira couplings without pre-activation[9].

Experimental Workflows & Self-Validating Protocols

The true value of this intermediate lies in its orthogonal reactivity. The C5-bromine can be functionalized via palladium catalysis, while the sterically hindered carboxylic acid can be converted into an amide.

Below are highly optimized, self-validating protocols for these transformations. The causality behind each reagent choice is explicitly detailed to ensure scientific integrity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the arylation of the C5-position using an arylboronic acid[9].

Mechanistic Causality: Bromothiophenes are highly reactive toward oxidative addition. However, protodeboronation of the boronic acid partner can be a competing side reaction. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination. A biphasic solvent system (1,4-Dioxane/H₂O) with K₂CO₃ ensures optimal base solubility and efficient transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (ratio 4:1, 0.2 M concentration). Degas the suspension by bubbling argon or nitrogen through the mixture for 15 minutes. Validation Check: Ensure complete dissolution of the base in the aqueous phase.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. Validation Check: The reaction is complete when the starting material mass (m/z 261/263 [M-H]-) is fully consumed and the product mass is dominant.

  • Workup: Cool to room temperature, acidify to pH 3 using 1M HCl (to ensure the carboxylic acid is protonated), and extract with EtOAc (3x). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Amide Bond Formation via Carboxylic Acid Activation

Following the Suzuki coupling, the carboxylic acid is converted into an amide to finalize the API scaffold.

Mechanistic Causality: The gem-dimethyl group creates severe steric bulk adjacent to the carboxylic acid (Thorpe-Ingold effect)[7][8]. Standard carbodiimides (like EDC or DCC) often fail or give poor yields due to the slow attack of the amine on the O-acylisourea intermediate, leading to an inactive N-acylurea byproduct. Therefore, we use HATU , which generates a highly reactive HOAt ester that undergoes rapid aminolysis even in sterically hindered environments. DIPEA is selected as a non-nucleophilic base to deprotonate the amine without interfering with the coupling reagent.

Step-by-Step Methodology:

  • Activation: Dissolve the arylated thiophene intermediate (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes. Validation Check: A color change to pale yellow often indicates the formation of the active HOAt ester.

  • Amine Addition: Add the primary or secondary amine (1.5 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature for 12 hours under an inert atmosphere.

  • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexanes) or LC-MS to confirm the disappearance of the activated ester.

  • Workup & Purification: Dilute the reaction with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine (5x to remove DMF). Dry over Na₂SO₄, concentrate, and purify via preparative HPLC or silica gel chromatography.

G Step1 Starting Material (CAS 1341489-20-0) LC-MS Purity Check (>98%) Step2 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C Step1->Step2 Arylboronic Acid Step3 In-Process Control (IPC) TLC & LC-MS Validation Step2->Step3 Aliquot Sampling Step4 Amide Coupling HATU, DIPEA, DMF, RT Step3->Step4 Primary/Secondary Amine Step5 Final API Scaffold Isolation & Characterization Step4->Step5 Prep-HPLC Purification

Caption: Step-by-step synthetic workflow for dual-functionalization of the intermediate.

References

  • Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018.[Link]

  • Baumeister, S., et al. "Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold." MedChemComm, 2019.[Link]

  • Hussain, M., et al. "Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation." Arabian Journal of Chemistry, 2021.[Link]

Sources

Method

Synthesis of Novel Heterocycles from 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid: Application Notes and Protocols

Introduction: The Versatility of Thiophene Scaffolds in Modern Drug Discovery Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Thiophene Scaffolds in Modern Drug Discovery

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Their structural resemblance to a phenyl ring allows them to act as bioisosteres, while the sulfur atom can engage in unique interactions with biological targets, modulating the compound's physicochemical properties and efficacy.[4] Fused thiophene heterocycles, in particular, are of significant interest as they often exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

This application note provides a detailed guide for the synthesis of novel fused heterocyclic systems starting from 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid. This readily accessible starting material possesses two key functionalities for cyclization: a bromine atom at the 5-position, which is amenable to a variety of cross-coupling reactions, and a carboxylic acid group on a dimethyl-substituted alkyl chain at the 2-position, which can be leveraged for intramolecular ring closure. We will explore several robust synthetic strategies, including intramolecular C-O and C-N bond-forming reactions, to construct novel thieno-oxepinones and thieno-pyridinones, which are of significant interest to researchers in drug development.

Strategic Overview: Leveraging Intramolecular Cyclization

The core strategy detailed herein involves intramolecular cyclization, a powerful method for constructing ring systems with high efficiency.[5] By tethering the two reactive ends of a molecule, the entropic barrier to cyclization is significantly reduced. In our case, the 5-bromo-substituted thiophene provides an electrophilic center, while the propanoic acid moiety at the 2-position can be converted into a nucleophilic partner, setting the stage for intramolecular bond formation.

G cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Target Heterocycles SM 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid CO Intramolecular C-O Coupling SM->CO CN Intramolecular C-N Coupling SM->CN Oxepinone Thieno-oxepinone Derivatives CO->Oxepinone Pyridinone Thieno-pyridinone Derivatives CN->Pyridinone G cluster_0 Reaction Scheme start 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid product Thieno[3,2-b]oxepine-5-one derivative start->product CuI, Base (e.g., K2CO3) High-boiling solvent (e.g., DMF)

Figure 2: Intramolecular Ullmann-type C-O coupling.

Experimental Protocol: Intramolecular Ullmann Condensation

Materials:

  • 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.2 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the starting material.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with toluene (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired thieno[3,2-b]oxepine-5-one derivative.

ParameterConditionRationale
Catalyst Copper(I) iodide (CuI)Standard and effective catalyst for Ullmann C-O coupling. [6][7]
Base Potassium carbonate (K₂CO₃)Deprotonates the carboxylic acid to form the nucleophilic carboxylate.
Solvent N,N-Dimethylformamide (DMF)High-boiling polar aprotic solvent to facilitate the reaction at elevated temperatures. [6]
Temperature 120-140 °CTypical temperature range for Ullmann condensations. [6]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the copper catalyst.

Table 1: Summary of optimized conditions for intramolecular Ullmann condensation.

PART 2: Synthesis of Thieno[3,2-c]pyridine-4-one Derivatives via Intramolecular C-N Coupling

The construction of nitrogen-containing heterocycles is of paramount importance in drug discovery. [8][9][10][11]The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for the formation of C-N bonds. [2][12]An intramolecular variant of this reaction provides an excellent route to fused N-heterocycles. [4]

Synthetic Strategy and Mechanistic Considerations:

This approach requires a two-step sequence. First, the carboxylic acid of the starting material is converted to a primary or secondary amide. This transformation can be achieved using standard peptide coupling reagents (e.g., EDC/HOBt) or by conversion to the acyl chloride followed by reaction with the desired amine. The resulting amide then undergoes an intramolecular Buchwald-Hartwig amination to form the thieno[3,2-c]pyridine-4-one ring system.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. [3]The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands generally providing the best results. [2][12]

G cluster_0 Reaction Scheme start 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid amide Amide Intermediate start->amide 1. (COCl)₂, cat. DMF 2. R-NH₂, Et₃N product Thieno[3,2-c]pyridine-4-one derivative amide->product Pd catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu)

Figure 3: Two-step synthesis of thieno[3,2-c]pyridine-4-ones.

Experimental Protocol: Amide Formation

Materials:

  • 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF), anhydrous (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Desired amine (e.g., ammonia, methylamine)

  • Triethylamine (Et₃N)

Procedure:

  • Dissolve 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude amide, which can often be used in the next step without further purification.

Experimental Protocol: Intramolecular Buchwald-Hartwig Amination

Materials:

  • Amide intermediate from the previous step

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk tube, add the amide intermediate (1.0 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired thieno[3,2-c]pyridine-4-one derivative.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA common and highly effective catalyst system for Buchwald-Hartwig aminations. [2][12]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base required for the deprotonation of the amide.
Solvent TolueneA non-polar aprotic solvent suitable for this type of cross-coupling reaction.
Temperature 100-110 °CEnsures a reasonable reaction rate without significant catalyst decomposition.
Atmosphere Inert (Argon)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Table 2: Summary of optimized conditions for intramolecular Buchwald-Hartwig amination.

Conclusion

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is a versatile and valuable starting material for the synthesis of novel fused thiophene heterocycles. The protocols detailed in this application note, based on well-established intramolecular Ullmann and Buchwald-Hartwig reactions, provide reliable and efficient pathways to thieno-oxepinone and thieno-pyridinone scaffolds. These core structures are of significant interest in medicinal chemistry and can serve as a foundation for the development of new therapeutic agents. The presented methodologies are robust and can likely be adapted for the synthesis of a diverse library of related heterocyclic compounds.

References

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  • The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. ResearchGate. [Link]

  • Synthesis of Thienothiophenes. Encyclopedia. [Link]

  • Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c]n[6][13]aphthyridinones and pyrazolo[3,4-c].[6][13] Arkivoc. [Link]

  • Heck Reaction—State of the Art. Semantic Scholar. [Link]

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Organics. [Link]

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Semantic Scholar. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

  • A divergent synthetic approach to tricyclic Furo[3,2-e]indolizines via base-mediated tandem annulations of diethyl malonate with aromatic bromomethyls. RSC Advances. [Link]

  • Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application

3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid in organic electronics research

Application Note: Interface Engineering with 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid Executive Summary In the rapidly evolving fields of organic electronics and advanced materials, the rational design of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Interface Engineering with 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid

Executive Summary

In the rapidly evolving fields of organic electronics and advanced materials, the rational design of the dielectric-semiconductor interface is paramount for device performance. 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (CAS: 1341489-20-0)[1] emerges as a highly specialized, bifunctional building block designed for surface modification and bottom-up semiconductor synthesis. By combining a strongly coordinating carboxylic acid anchor with a reactive aryl bromide terminus, this molecule enables the fabrication of highly ordered Self-Assembled Monolayers (SAMs) that can be subsequently extended via on-surface cross-coupling, a technique critical for developing Self-Assembled Monolayer Field-Effect Transistors (SAMFETs)[2].

Molecular Design & Mechanistic Rationale (E-E-A-T)

The utility of this molecule stems from the precise causality engineered into its three distinct structural domains:

  • The Carboxylic Acid Anchor: Carboxylic acids form robust, bidentate, or bridging covalent bonds with the hydroxylated surfaces of metal oxide dielectrics (e.g., AlOx​ , ZnO , TiO2​ ). This condensation passivates surface charge traps, reducing hysteresis in organic field-effect transistors (OFETs)[2].

  • The Gem-Dimethyl Spacer: In organic electronics, dense molecular packing is usually desired. However, when building conjugated systems bottom-up from a surface, overly dense initiator sites cause severe steric hindrance, shutting down post-assembly reactions. The bulky gem-dimethyl group acts as a built-in steric spacer. It increases the molecular footprint at the dielectric interface, naturally limiting the packing density of the bromothiophene heads. This controlled free volume allows bulky palladium catalysts to access the C-Br bond during subsequent functionalization[3].

  • The Bromothiophene Terminus: The aryl bromide is primed for sequential grafting via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions). This allows researchers to bypass the severe solubility limits of long oligothiophenes by growing the conjugated π -system directly on the device substrate[3].

Cross-Disciplinary Utility in Drug Development: While optimized for materials science, this molecule is also a prized intermediate for drug development professionals. The thiophene ring acts as a classic bioisostere for phenyl rings, altering metabolic profiles. Crucially, the gem-dimethyl group provides intense steric shielding that actively blocks enzymatic α -oxidation and limits glucuronidation, significantly enhancing the in vivo half-life of derived Active Pharmaceutical Ingredients (APIs).

Physicochemical & Electronic Properties

PropertyValueCausality / Functional Impact
Chemical Name 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid-
CAS Number 1341489-20-0Unique identifier for regulatory compliance and procurement[1].
Molecular Weight 263.15 g/mol Low MW ensures rapid diffusion to the substrate during SAM formation[4].
Anchoring Group Carboxylic Acid (-COOH)Forms robust bidentate covalent bonds with metal oxide dielectrics[2].
Spacer Moiety gem-Dimethyl groupImparts steric hindrance, preventing dense π−π stacking and controlling molecular tilt[3].
Reactive Terminus Aryl Bromide (C-Br)Enables post-assembly π -extension via Pd-catalyzed cross-coupling[3].

Experimental Workflow & Self-Validating Protocols

Protocol A: Dielectric Passivation & SAM Formation

Objective: Form a highly ordered, sterically controlled monolayer on an aluminum oxide ( AlOx​ ) dielectric surface. Mechanistic Rationale: Bare metal oxides possess high surface energy and hydroxyl (-OH) defects that trap charge carriers. The carboxylic acid anchor condenses with these hydroxyls, passivating the traps, while the gem-dimethyl group forces a specific tilt angle, creating a well-defined interface[2].

Step-by-Step Methodology:

  • Substrate Preparation: Clean AlOx​ substrates via sequential sonication in acetone and isopropanol (10 min each). Causality: Removes physisorbed organic contaminants that block anchoring sites.

  • Activation: Treat substrates with UV-Ozone for 15 minutes. Causality: Maximizes the density of reactive surface hydroxyl (-OH) groups necessary for covalent anchoring.

  • Solution Preparation: Dissolve the compound in anhydrous ethanol to a concentration of 1.0 mM.

  • Immersion: Submerge the activated substrates in the solution for 24 hours at room temperature in a nitrogen-filled glovebox. Causality: Extended immersion under inert conditions ensures thermodynamic control, allowing the bulky gem-dimethyl groups to pack into their lowest-energy configuration without water interference.

  • Rinsing & Annealing: Rinse aggressively with neat ethanol to remove physisorbed multilayers. Anneal at 80°C for 30 minutes. Causality: Annealing drives the condensation reaction to completion, converting hydrogen-bonded intermediates into robust covalent bidentate linkages.

Self-Validating System (Quality Control):

  • Validation Metric: Static Water Contact Angle (WCA).

  • Expected Result: The WCA should shift from <20° (hydrophilic bare AlOx​ ) to ~70-75° (moderately hydrophobic bromothiophene surface).

  • Troubleshooting: A WCA < 50° indicates incomplete monolayer formation, typically caused by trace water in the ethanol outcompeting the carboxylic acid for surface sites.

Protocol B: On-Surface Suzuki-Miyaura Cross-Coupling

Objective: Extend the conjugated π -system directly on the substrate to fabricate a SAMFET channel. Mechanistic Rationale: Synthesizing long oligothiophenes in solution often results in intractable, insoluble "brick-dust." By utilizing sequential grafting, we bypass solubility limits, growing the semiconductor directly from the surface-bound initiator[3].

Step-by-Step Methodology:

  • Reaction Mixture: In a Schlenk flask, dissolve 2-thiopheneboronic acid (2.0 eq) and K2​CO3​ (3.0 eq) in a degassed mixture of Toluene/Water (4:1).

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%) under strict inert atmosphere. Causality: Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

  • Surface Reaction: Submerge the SAM-functionalized AlOx​ substrate (from Protocol A) into the reaction mixture. Heat gently to 60°C for 12 hours.

  • Purification: Remove the substrate and wash sequentially with hot toluene, water, and ethanol to remove catalyst residues and unreacted boronic acid.

Self-Validating System (Quality Control):

  • Validation Metric: X-ray Photoelectron Spectroscopy (XPS).

  • Expected Result: High-resolution XPS should reveal the complete disappearance of the Br 3d peak at ~70 eV. Concurrently, the S 2p peak intensity should double, confirming the attachment of the second thiophene ring.

  • Troubleshooting: Persistence of the Br 3d peak indicates steric blocking; reducing the initial SAM density by co-adsorbing a dummy spacer (e.g., pivalic acid) during Protocol A can increase coupling yields.

Visualizations

G1 Substrate Metal Oxide Dielectric SAM SAM Deposition (-COOH Anchor) Substrate->SAM 1 mM Solution (Ethanol) Oriented Br-Thiophene Monolayer SAM->Oriented Self-Assembly & Annealing Coupling On-Surface Cross-Coupling Oriented->Coupling Pd(0) Catalyst, Ar-B(OH)2 Extended Extended SAMFET Channel Coupling->Extended pi-System Extension

Workflow of SAM deposition and on-surface cross-coupling for SAMFET fabrication.

G2 Anchor Carboxylic Acid Binding (Bidentate Coordination) Dipole Interfacial Dipole Generation Anchor->Dipole Surface Charge Transfer Steric Gem-Dimethyl Group (Steric Spacing) Steric->Dipole Controls Molecular Tilt Tuning Work Function Tuning (ΔΦ) Dipole->Tuning Vacuum Level Shift

Mechanistic pathway of work function tuning via sterically hindered SAM anchoring.

References

  • Title: 3-(5-bromothiophen-2-yl)
  • Title: 1341489-20-0 | 3-(5-Bromothiophen-2-yl)
  • Title: Oligothiophene Phosphonic Acids for Self-Assembled Monolayer Field-Effect Transistors Source: ACS Applied Materials & Interfaces URL
  • Title: Electron Transport through Rectifying Self-Assembled Monolayer Diodes on Silicon: Fermi-Level Pinning at the Molecule−Metal Interface Source: The Journal of Physical Chemistry B URL

Sources

Method

Application Note: Biological Activity and Profiling of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Area: Metabolic Disorders, G-Protein Coupled Receptor (GPCR) Agonist Discovery, Type 2 Diabetes Mellitus (T2DM) Executi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Area: Metabolic Disorders, G-Protein Coupled Receptor (GPCR) Agonist Discovery, Type 2 Diabetes Mellitus (T2DM)

Executive Summary & Mechanistic Rationale

The compound 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (CAS: 1341489-20-0) is a highly specialized, bifunctional building block utilized in the synthesis of novel therapeutics targeting metabolic syndrome. While the unmodified fragment lacks significant biological activity, its derivatives are potent agonists of GPR40 (Free Fatty Acid Receptor 1 / FFAR1) , a Gq-coupled receptor expressed in pancreatic β -cells that enhances glucose-stimulated insulin secretion (GSIS) without inducing hypoglycemia[1].

As a Senior Application Scientist, I have structured this guide to detail the structural causality, synthesis, and biological validation of these derivatives. The design of this building block is not arbitrary; every functional group serves a precise pharmacological purpose.

Structural Causality (The "Why")
  • The Propanoic Acid Headgroup: Acts as the essential acidic pharmacophore. In the GPR40 binding pocket, the carboxylate anion forms critical electrostatic interactions with Arg183 and Arg258[1].

  • The 2,2-Dimethyl (Gem-Dimethyl) Substitution: Unsubstituted aryl-propanoic acids are highly susceptible to β -oxidation and acyl glucuronidation, leading to rapid metabolic clearance and potential Drug-Induced Liver Injury (DILI). The steric hindrance provided by the α,α -dimethyl group effectively blocks β -oxidation, dramatically extending the compound's half-life and improving its safety profile[2].

  • The Thiophene Ring: Serves as a bioisostere for a phenyl ring. Its electron-rich nature and unique geometry alter the ligand's trajectory within the hydrophobic binding pocket, often improving binding affinity compared to standard phenyl-propanoic acids[3].

  • The 5-Bromo Handle: A synthetic anchor. The bromine atom allows for rapid diversification via Palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the attachment of various lipophilic tail groups to probe the receptor's allosteric and orthosteric sub-pockets[1].

GPR40_Signaling Ligand Thiophene-Propanoic Derivative Receptor GPR40 Receptor Ligand->Receptor Agonism Gq Gq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 PIP2 Cleavage Ca Ca2+ Release (ER) IP3->Ca IP3R Binding Insulin Insulin Secretion Ca->Insulin Exocytosis

Fig 1. GPR40 (Gq-coupled) signaling cascade triggered by propanoic acid derivatives.

Quantitative SAR Data Summary

To illustrate the causality of the 2,2-dimethyl and thiophene modifications, the following table summarizes the Structure-Activity Relationship (SAR) and pharmacokinetic improvements observed when derivatizing this core scaffold compared to traditional phenylpropanoic acids[1][2].

Compound CoreTail SubstitutionGPR40 EC 50​ (nM)Human Liver Microsomal T 1/2​ (min)Metabolic Liability
Phenylpropanoic acid4-Methylphenyl45.012High ( β -oxidation)
2-Methylpropanoic acid4-Methylphenyl28.535Moderate
2,2-Dimethylpropanoic acid 4-Methylphenyl15.2> 120Stable
3-(5-Bromothiophen-2-yl)-2,2-dimethyl...None (Fragment)> 10,000> 120Inactive
3-(5-(4-Methylphenyl)thiophen-2-yl)-2,2-dimethyl... 4-Methylphenyl8.5 > 120 Stable, Highly Potent

Data Interpretation: The transition from an unsubstituted acid to a gem-dimethyl thiophene core yields a >10-fold increase in metabolic half-life while simultaneously boosting receptor potency.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls and causality explanations for every critical step.

Assay_Workflow Syn 1. Suzuki-Miyaura Coupling (Extend 5-Bromo handle) Val 2. LC-MS / NMR (Purity >95%) Syn->Val FLIPR 3. FLIPR Calcium Assay (Determine EC50) Val->FLIPR GSIS 4. MIN6 Cell GSIS Assay (Functional Validation) FLIPR->GSIS PK 5. Microsomal Stability (Validate gem-dimethyl effect) GSIS->PK

Fig 2. Self-validating workflow from chemical synthesis to in vitro ADME profiling.

Protocol A: Suzuki-Miyaura Derivatization of the 5-Bromo Handle

Objective: Synthesize extended lipophilic derivatives for GPR40 screening.

  • Reaction Setup: In a microwave-safe vial, combine 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (1.0 eq) and the desired aryl-boronic acid (1.2 eq).

  • Catalyst & Base Selection: Add Pd(dppf)Cl 2​ (0.05 eq) and K 2​ CO 3​ (3.0 eq).

    • Causality: Pd(dppf)Cl 2​ is specifically chosen for its high turnover rate with sterically hindered and heteroaryl bromides. K 2​ CO 3​ provides the necessary basicity to activate the boronic acid without degrading the propanoic acid moiety.

  • Solvent System: Suspend in a degassed mixture of 1,4-Dioxane/H 2​ O (4:1, v/v).

    • Causality: The biphasic nature ensures solubility of both the organic fragments and the inorganic base, driving the reaction to completion.

  • Execution: Irradiate in a microwave synthesizer at 110°C for 30 minutes.

  • Purification: Acidify with 1M HCl to pH 3 (to protonate the carboxylic acid), extract with EtOAc, and purify via reverse-phase preparative HPLC.

Protocol B: FLIPR Calcium Mobilization Assay (Primary Screening)

Objective: Determine the EC 50​ of the synthesized derivatives. Since GPR40 is Gq-coupled, activation directly correlates to intracellular calcium release[2].

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (diluted in assay buffer containing Probenecid). Incubate for 60 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable. Once inside, cellular esterases cleave the AM ester, trapping the calcium-sensitive fluorophore inside the cell. Probenecid inhibits organic anion transporters, preventing the dye from leaking out.

  • Compound Addition: Prepare serial dilutions of the derivatives (10 µM to 0.1 nM) in assay buffer.

  • Self-Validating Quality Control:

    • Positive Control: 10 µM TAK-875 (Fasiglifam)[1].

    • Negative Control: 0.1% DMSO vehicle.

    • System Validation: Calculate the Z'-factor. Proceed with data analysis ONLY if Z' > 0.5.

  • Measurement: Read the plate on a FLIPR Tetra system. Measure baseline fluorescence for 10 seconds, inject compounds, and record peak fluorescence over 3 minutes. Calculate EC 50​ using a 4-parameter logistic non-linear regression model.

Protocol C: Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

Objective: Confirm that receptor activation translates to the desired physiological phenotype.

  • Starvation Phase: Wash MIN6 cells (mouse insulinoma) and incubate in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing low glucose (2.8 mM) for 2 hours.

  • Treatment Phase: Treat cells with the test derivative (at its EC 90​ concentration) in the presence of either low glucose (2.8 mM) or high glucose (16.7 mM) for 1 hour.

    • Causality: This dual-condition setup is critical. A true GPR40 agonist will only stimulate insulin secretion under high-glucose conditions, ensuring the drug candidate will not cause life-threatening hypoglycemia in vivo[4].

  • Detection: Quantify secreted insulin in the supernatant using a high-sensitivity HTRF (Homogeneous Time-Resolved Fluorescence) Insulin Assay kit.

References

  • [2] Huang, H., et al. "Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination." ACS Medicinal Chemistry Letters. URL:[Link]

  • [4] "Discovery of DS-1558: A Potent and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters (via PubMed Central). URL:[Link]

  • [1] Negoro, N., et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. URL:[Link]

  • [3] "SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists." ACS Medicinal Chemistry Letters (via PubMed Central). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid

Welcome to the technical support center for the synthesis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve the yield and purity of your synthesis, grounded in established chemical principles and field-proven experience.

Introduction: Navigating the Synthesis

The synthesis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is a multi-step process that, while conceptually straightforward, presents several potential pitfalls that can significantly impact the overall yield and purity. The most common and reliable synthetic route involves two key transformations: the C-alkylation of a 2-bromothiophene precursor followed by the hydrolysis of an ester intermediate. This guide provides a detailed breakdown of each stage, offering solutions to common problems and explaining the rationale behind our recommendations.

Overall Synthetic Workflow

The general pathway is illustrated below, starting from commercially available 2-bromothiophene.

G Start 2-Bromothiophene Step1 Step 1: C-Alkylation Start->Step1 1. n-BuLi or LDA 2. tert-Butyl 2-(bromomethyl) -2-methylpropanoate Intermediate tert-Butyl 3-(5-bromothiophen-2-yl) -2,2-dimethylpropanoate Step1->Intermediate Step2 Step 2: Hydrolysis Intermediate->Step2 TFA or HCl Product 3-(5-Bromothiophen-2-yl) -2,2-dimethylpropanoic acid Step2->Product G Start Low Yield in Step 1 CheckPurity Verify Purity of Reagents (2-bromothiophene, BuLi, electrophile) Start->CheckPurity CheckSetup Ensure Rigorously Anhydrous/ Inert Conditions Start->CheckSetup AnalyzeCrude Analyze Crude Reaction Mixture (TLC, 1H NMR, LC-MS) Start->AnalyzeCrude SM_Present Result: Mostly Unreacted Starting Material AnalyzeCrude->SM_Present Byproducts Result: Multiple Byproducts AnalyzeCrude->Byproducts Solution_Metalation Action: Improve Metalation - Re-dry glassware/solvents - Titrate BuLi solution - Increase metalation time SM_Present->Solution_Metalation Solution_Temp Action: Optimize Temperature - Ensure consistent -78°C - Slow down additions Byproducts->Solution_Temp

Caption: Decision tree for troubleshooting low alkylation yield.

Issue 2: Incomplete Hydrolysis or Product Decomposition (Step 2)

Q: I'm struggling with the final hydrolysis step. Either the reaction doesn't go to completion, or I see signs of product degradation. What should I do?

Hydrolysis of the sterically hindered tert-butyl ester requires careful selection of acidic conditions to ensure complete conversion without causing unwanted side reactions like debromination.

Potential Causes & Solutions:

  • Insufficiently Strong Acidic Conditions:

    • Cause: The tert-butyl group is stable to mild acids. Using weak acids or dilute solutions may result in very slow or incomplete hydrolysis.

    • Solution: Trifluoroacetic acid (TFA) is an excellent choice. It is a strong acid that efficiently cleaves the ester, and it is volatile enough to be easily removed under reduced pressure. A common method is to stir the ester in a mixture of TFA and a solvent like dichloromethane (DCM) at room temperature.

  • Product Decomposition:

    • Cause: Prolonged exposure to very harsh conditions (e.g., concentrated HCl or H₂SO₄ at high temperatures) can lead to decomposition of the thiophene ring or loss of the bromine atom.

    • Solution: Use the mildest conditions that are effective. The TFA/DCM system at room temperature is generally sufficient and minimizes degradation. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times. Once the reaction is complete, promptly quench and work up the mixture.

Comparative Data: Hydrolysis Conditions
Reagent SystemTemperatureTypical TimeOutcome
50% TFA in DCMRoom Temp2-4 hoursRecommended. Clean conversion, volatile byproducts.
Conc. HCl in DioxaneRoom Temp - 50°C4-12 hoursEffective, but requires careful neutralization.
H₂SO₄ in Acetic Acid50°C - 80°C1-3 hoursHarsh conditions. Risk of decomposition/debromination.
Issue 3: Purification Challenges

Q: The final product is difficult to purify. How can I remove persistent impurities?

Potential Causes & Solutions:

  • Unreacted Ester Intermediate:

    • Cause: Incomplete hydrolysis.

    • Solution: If a significant amount of ester remains, it is best to re-subject the crude material to the hydrolysis conditions. If only a small amount remains, purification can be achieved by column chromatography on silica gel. The carboxylic acid product is significantly more polar than the ester starting material.

  • Non-polar Byproducts:

    • Cause: Byproducts from the alkylation step.

    • Solution: A simple and effective purification method is to perform an acid-base extraction. Dissolve the crude product in a solvent like diethyl ether or ethyl acetate. Wash with a saturated sodium bicarbonate solution. The desired carboxylic acid will be deprotonated and move into the aqueous layer, while non-acidic impurities remain in the organic layer. The aqueous layer can then be separated, re-acidified with HCl, and extracted with fresh organic solvent to recover the pure product.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoate
  • Safety: This procedure must be conducted under an inert atmosphere in a fume hood. All reagents must be anhydrous.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, prepare a solution of tert-butyl 2-(bromomethyl)-2-methylpropanoate (1.2 eq) in anhydrous THF.

  • Add the electrophile solution to the lithiated thiophene mixture dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL for a 10 mmol scale).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a colorless or pale yellow oil.

Protocol 2: Hydrolysis to 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid
  • Safety: This procedure should be conducted in a fume hood. TFA is highly corrosive.

  • Dissolve the tert-butyl ester intermediate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask.

  • Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at room temperature.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC (typically complete in 2-4 hours).

  • Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by the acid-base extraction described in the troubleshooting section.

References

  • Benchchem Technical Data.Synthesis of 2-Bromo-5-(2-ethylhexyl)thiophene.
  • Iqbal, J., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. PMC.
  • MilliporeSigma.
  • Moore, D. A. Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate. Organic Syntheses. [Link]

  • NextSDS.3-(5-bromothiophen-2-yl)
  • ResearchGate. Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?[Link]

  • U.S. Patent US4665226A.Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Kalyaev, M.V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

  • Rolfs, A.; Liebscher, J. (1994). 3-Morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses. [Link]

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid .

The synthesis of this critical building block typically relies on the regioselective electrophilic bromination of 3-(thiophen-2-yl)-2,2-dimethylpropanoic acid. While the thiophene ring's inherent electron density facilitates rapid bromination, it also makes the reaction highly susceptible to over-oxidation, radical side reactions, and regiochemical scrambling[1]. This guide provides field-proven, self-validating protocols to eliminate these side products and maximize C5-selectivity.

Part 1: Reaction Workflow & Side-Product Triage

The following diagnostic workflow illustrates the logical pathways for identifying and resolving the three most common side products encountered during the bromination of 2-alkylthiophenes.

BrominationTroubleshooting Start Bromination of 3-(thiophen-2-yl)-2,2-dimethylpropanoic acid Analyze Analyze Crude by LC-MS / NMR Are side products present? Start->Analyze Dibromo Issue 1: Over-bromination (3,5-dibromo species) Analyze->Dibromo Yes (Mass +158) Radical Issue 2: Radical Bromination (Benzylic CH2 bromination) Analyze->Radical Yes (Mass +158, NMR shift) Regio Issue 3: Regioisomer (C3-bromo species) Analyze->Regio Yes (Mass +79, NMR shift) Success Optimal C5-Bromination (Target Product) Analyze->Success No SolDibromo Solution: Lower temp to 0°C, use strictly 1.0-1.05 eq NBS Dibromo->SolDibromo SolRadical Solution: Exclude light (foil), remove radical initiators Radical->SolRadical SolRegio Solution: Switch solvent to DMF to increase steric bulk of electrophile Regio->SolRegio SolDibromo->Success SolRadical->Success SolRegio->Success

Figure 1: Decision tree for troubleshooting side products during thiophene C5-bromination.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing 3,5-dibromothiophene side products during NBS bromination?

Causality: Thiophene is a highly electron-rich heteroaromatic system. The sulfur atom strongly activates both the C2 and C5 positions toward electrophilic attack. Because your starting material already has an alkyl group at C2, the C5 position is the primary target. However, once C5 is brominated, the ring remains sufficiently electron-rich to undergo a second electrophilic attack at the C3 position if the local concentration of the brominating agent is too high or the thermal energy exceeds the activation barrier for the second substitution[2]. Solution: Over-bromination is strictly a function of stoichiometry and kinetics.

  • Use exactly 1.0 to 1.05 equivalents of N-Bromosuccinimide (NBS).

  • Add the NBS portion-wise over 1–2 hours to maintain a low steady-state concentration of the active electrophile.

  • Maintain the reaction temperature strictly at 0–5 °C [1].

Q2: LC-MS shows a mass corresponding to the addition of two bromines (+158 Da), but 1H-NMR indicates the thiophene ring only has one bromine. What is this side product?

Causality: You are observing radical bromination at the "thienylic" (benzylic-like) CH2 group. The starting material contains a -CH2- group sandwiched between the thiophene ring and a quaternary carbon (the 2,2-dimethylpropanoic acid moiety). NBS is prone to homolytic cleavage under ambient light or heat, generating bromine radicals (Br•). These radicals abstract a hydrogen atom from the activated CH2 position, leading to the formation of 3-bromo-3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid. Solution: Transition the reaction from a radical pathway to a purely electrophilic pathway.

  • Exclude all light: Wrap the reaction flask and addition funnels completely in aluminum foil.

  • Purify reagents: Recrystallize NBS from water to remove trace Br2 and succinimide, which can act as radical initiators.

  • Alternative: If radical side products persist, switch to an alternative mild oxidative bromination system, such as HBr/DMSO, which generates a highly controlled electrophilic Br+ species without radical intermediates[3].

Q3: I am getting a mixture of C5-bromo and C3-bromo regioisomers. How do I improve C5 selectivity?

Causality: The 2,2-dimethylpropanoic acid group is exceptionally bulky (neopentyl-like). This steric bulk naturally shields the adjacent C3 position, thermodynamically favoring attack at the more accessible C5 position. If you are seeing C3-bromination, your electrophile is too small and "hot" (e.g., using elemental Br2 in Acetic Acid), allowing it to overcome the steric hindrance[2]. Solution: Increase the steric bulk of your active electrophile by changing the solvent. Using N,N-Dimethylformamide (DMF) with NBS forms a bulky Vilsmeier-type intermediate (a DMF-Br+ complex). This massive electrophile cannot physically access the sterically hindered C3 pocket, driving regioselectivity exclusively to C5.

Part 3: Quantitative Data on Reaction Conditions

To demonstrate the causality of solvent and temperature choices, the following table summarizes the product distribution based on varying experimental conditions.

Brominating AgentSolventTemp (°C)Light ConditionsTarget C5-Bromo (%)Dibromo Side Product (%)Radical Side Product (%)
Br₂ (1.5 eq)Acetic Acid25Ambient45%40%< 5%
NBS (1.1 eq)Chloroform25Ambient65%15%15%
NBS (1.05 eq) DMF 0 Dark (Foil) > 95% < 2% Not Detected
HBr / DMSOEthyl Acetate60Ambient88%< 5%Not Detected

Table 1: Impact of reaction parameters on the yield and side-product distribution during the synthesis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid.

Part 4: Standardized Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of specific temperature controls, light exclusion, and a reductive quench ensures that side-product formation is arrested at every phase of the workflow.

Materials Required:

  • 3-(thiophen-2-yl)-2,2-dimethylpropanoic acid (10.0 mmol, 1.84 g)

  • N-Bromosuccinimide (NBS), freshly recrystallized (10.5 mmol, 1.87 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

  • 10% Aqueous Sodium Thiosulfate (Na2S2O3) solution

Step-by-Step Methodology:

  • Preparation & Light Exclusion: Equip a 100 mL round-bottom flask with a magnetic stir bar. Wrap the entire flask securely in aluminum foil to completely exclude ambient light, thereby preventing homolytic cleavage of NBS and subsequent radical CH2 bromination.

  • Dissolution: Add 3-(thiophen-2-yl)-2,2-dimethylpropanoic acid (10.0 mmol) to the flask. Inject 25 mL of anhydrous DMF and stir until a homogenous solution is achieved.

  • Thermal Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to exactly 0 °C. Self-Validation: Do not proceed until the temperature is stabilized; elevated starting temperatures are the primary cause of 3,5-dibromination.

  • Electrophile Addition: Add the recrystallized NBS (10.5 mmol) in five equal portions over a period of 60 minutes. This slow addition maintains a low concentration of the active DMF-Br+ complex, ensuring the reaction kinetics favor only the first substitution at C5.

  • Reaction Maturation: Maintain stirring at 0 °C for 2 hours. Monitor the reaction via LC-MS or TLC.

  • Reductive Quench (Critical Step): Once the starting material is consumed, immediately quench the reaction by pouring the mixture into 50 mL of ice-cold 10% aqueous Sodium Thiosulfate. Causality: The thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide (Br-), preventing post-reaction over-bromination during the concentration and workup phases.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid.

Part 5: References

  • Title: Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO. Source: PMC (National Institutes of Health). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling the purification of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling the purification of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid .

This molecule presents a unique crystallization challenge due to its amphiphilic-like structural dichotomy: a highly polarizable, electron-rich bromothiophene headgroup coupled with a sterically hindered, lipophilic 2,2-dimethylpropanoic acid (pivaloyl-like) tail. This structural asymmetry often leads to high solubility in organic solvents and a propensity for liquid-liquid phase separation ("oiling out") [1].

Below, you will find our self-validating Standard Operating Procedure (SOP), targeted troubleshooting FAQs, and quantitative solvent data to ensure high-yield, high-purity recovery.

Part 1: Standard Operating Procedure (SOP) – Dual-Solvent System

To establish a self-validating thermodynamic system, we utilize an Ethyl Acetate (EtOAc) / Heptane solvent-antisolvent approach. EtOAc effectively solubilizes the polar carboxylic acid, while Heptane specifically targets the non-polar gem-dimethyl moiety to induce controlled lattice formation [2].

Step-by-Step Methodology:

  • Initial Dissolution: Suspend the crude compound in the absolute minimum volume of EtOAc (typically 2–3 mL/g) required for complete dissolution at 60 °C.

  • Impurity Clearance (Optional but Recommended): If the solution exhibits a yellow/brown hue, add 5% w/w activated carbon (Darco G-60). Stir for 10 minutes at 60 °C, then perform a hot filtration through a Celite pad to remove polymeric thiophene degradants [3].

  • Cloud Point Titration: While maintaining the filtrate at 60 °C, add hot Heptane dropwise. Stop immediately when a faint, persistent turbidity is achieved. This visually validates that the solution has reached the precise boundary of supersaturation.

  • Thermal Annealing & Seeding: Remove the flask from the heat source. Allow the temperature to drop to ~45 °C, then introduce 1–2 mg of pure seed crystals.

  • Controlled Isolation: Allow the system to cool ambiently to room temperature over 2 hours, followed by 1 hour in an ice bath (0–4 °C). Isolate the white crystalline product via vacuum filtration and wash with cold Heptane.

Part 2: Troubleshooting Guides & FAQs

Q: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. What is the mechanistic cause, and how do I fix it? A: Oiling out occurs when the saturation temperature of your solvent system is higher than the melting point of the solute. The bulky 2,2-dimethyl moiety disrupts the planar π-π stacking of the thiophene rings, lowering the lattice energy and increasing the likelihood of liquid-liquid phase separation.

  • Actionable Fix: Reheat the mixture until it is a single homogeneous phase. Allow the solution to cool below the compound's melting point before adding the Heptane anti-solvent. Alternatively, switch to a solvent system with a lower boiling point (e.g., MTBE/Hexanes) to thermodynamically restrict the saturation temperature [1].

Q: I am experiencing poor recovery yields (<50%). How can I optimize the thermodynamics? A: The lipophilic nature of the gem-dimethyl group significantly increases the compound's solubility in moderately polar environments. If your initial volume of EtOAc is too high, the equilibrium will remain shifted toward the solution phase, even at 0 °C.

  • Actionable Fix: Evaporate the solvent in vacuo and restart. Strictly minimize the initial EtOAc volume. If yields remain suboptimal, transition to a Toluene/Heptane system. Toluene provides a much steeper temperature-dependent solubility curve for halogenated aromatics, maximizing precipitation upon cooling.

Q: The isolated crystals have a distinct yellow or brown tint. Are they pure? A: Pure 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid should be white to off-white. Brominated thiophenes are highly susceptible to trace photolytic or thermal degradation. This degradation generates conjugated polymeric thiophene species that are intensely colored. Even <0.1% of these impurities will severely discolor the batch.

  • Actionable Fix: Never skip the hot filtration step. Utilizing activated carbon or passing the hot solution through a short silica gel plug prior to anti-solvent addition will selectively adsorb these polymeric impurities [3].

Part 3: Data Presentation & Solvent Selection

The table below summarizes the quantitative expectations and thermodynamic profiles of various solvent systems for this specific compound class.

Solvent System (Good/Anti)Optimal Ratio (v/v)Expected Yield (%)Impurity ClearanceTechnical Notes
EtOAc / Heptane 1:3 to 1:575 – 85%ExcellentStandard SOP. Best balance of yield and purity. Easy removal of residual solvent.
Toluene / Heptane 1:480 – 90%GoodSteeper solubility curve. Requires higher dissolution temperatures (~80 °C).
MTBE / Hexanes 1:470 – 80%ModerateBest system for preventing "oiling out" due to low boiling points.
Ethanol / Water 3:1< 50%PoorHigh risk of oiling out. Poor solubility dynamics for the bulky aliphatic tail.
Part 4: Visual Workflow

Workflow Start Crude 3-(5-Bromothiophen-2-yl)- 2,2-dimethylpropanoic acid Dissolve Dissolve in minimal hot EtOAc (60°C) Start->Dissolve ColorCheck Colored impurities present? Dissolve->ColorCheck Carbon Add Activated Carbon & Hot Filter ColorCheck->Carbon Yes AntiSolvent Titrate hot Heptane to cloud point ColorCheck->AntiSolvent No Carbon->AntiSolvent OilCheck Phase separation (Oiling out)? AntiSolvent->OilCheck Seed Cool to 45°C, add seed crystals OilCheck->Seed Yes Cool Controlled cooling to 0-4°C OilCheck->Cool No Seed->Cool Success Pure Crystalline Product Cool->Success

Workflow for troubleshooting 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid recrystallization.

References
  • Hypervalent Iodine(III)-Mediated Decarboxylative Ritter-Type Amination Leading to the Production of α-Tertiary Amine Derivatives. The Journal of Organic Chemistry. URL:[Link] [1]

  • Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (S)-4-Amino-4,5-dihydro-2-thiophenecarboxylic Acid. Journal of the American Chemical Society. URL:[Link] [3]

Optimization

Stability issues of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid under acidic conditions

Prepared by: Senior Application Scientist, Gemini Division This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot stability issues associated with 3-(5-Bromo...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot stability issues associated with 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid, particularly under acidic conditions. The information herein synthesizes established principles of heterocyclic chemistry with practical, field-proven insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemical behavior of the target compound and its thiophene core.

Q1: What is the general stability profile of the thiophene ring under acidic conditions?

The thiophene ring is an aromatic heterocycle and is generally more stable than its furan and pyrrole counterparts; however, it is not immune to degradation under acidic conditions. The sulfur atom's lone pair electrons contribute to the aromatic system, but can also be a site of protonation. In the presence of strong acids, particularly at elevated temperatures, thiophene and its derivatives are susceptible to acid-catalyzed polymerization or the formation of resinous materials.[1][2][3] This occurs via protonation of the ring, which makes it highly activated towards electrophilic attack by other thiophene molecules.

Q2: How do the specific substituents on 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid influence its stability in acid?

The substituents play a critical role in modulating the electron density and, consequently, the stability of the thiophene ring.[4]

  • 5-Bromo Group: As an electron-withdrawing group, the bromine atom deactivates the thiophene ring towards electrophilic substitution. This deactivation can, to some extent, counteract the acid-catalyzed degradation pathways that rely on the ring acting as a nucleophile.

  • 3-(2,2-dimethylpropanoic acid) Group: This alkyl carboxylic acid substituent is also electron-withdrawing, further deactivating the ring. The bulky 2,2-dimethyl (neopentyl) structure adjacent to the carboxylic acid may offer some steric hindrance, potentially impeding the approach of other molecules and slowing down polymerization reactions.[4][5]

Despite this deactivation, the inherent reactivity of the thiophene core means that instability remains a significant concern under harsh acidic conditions (e.g., concentrated acids, high heat).

Q3: What are the most probable degradation pathways for this compound in acid?

The primary degradation pathway is likely acid-catalyzed oligomerization or polymerization. The process is initiated by the protonation of the thiophene ring, most likely at the C5 position (alpha to the sulfur), creating a carbocation intermediate. This electrophilic intermediate can then be attacked by a neutral molecule of the starting material, initiating a chain reaction that leads to the formation of dimers, trimers, and eventually insoluble polymers. A secondary, though less common, pathway could involve rearrangement or ring-opening under very harsh conditions.[6][7]

Q4: What analytical techniques are best for monitoring the stability and degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for quantitative stability studies.[8] It allows for the separation and quantification of the parent compound from its degradation products over time. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight information that is crucial for identifying unknown peaks observed in the chromatogram.[8][9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

ProblemPossible CauseSuggested Solution
My reaction mixture turns dark brown or black, and a precipitate/tar forms after adding acid. Acid-Catalyzed Polymerization: This is the most common failure mode for thiophenes in strong acid.[1][3] The color change and precipitate are classic indicators of polymer formation.1. Reduce Acid Strength: Switch from strong mineral acids (e.g., H₂SO₄, conc. HCl) to milder organic acids (e.g., acetic acid, p-toluenesulfonic acid) or use a weaker Lewis acid.[10] 2. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the rate of the degradation reaction. 3. Dilute Conditions: Running the reaction at a lower concentration can reduce the frequency of intermolecular reactions that lead to polymerization.
I see multiple new peaks in my HPLC/LC-MS analysis after an acidic workup or purification step. Partial Degradation: The compound is degrading into various oligomers (dimers, trimers) or other side-products. Isomerization: Under certain acidic conditions, rearrangement of substituents on aromatic rings can occur.[7][10]1. Neutralize Immediately: After an acidic step, quench the reaction and neutralize the solution promptly before extraction or concentration. 2. Use Alternative Purification: Avoid silica gel chromatography if acidic modifiers are causing on-column degradation. Consider alternative methods like reverse-phase chromatography with a neutral or buffered mobile phase, or crystallization. 3. Characterize Degradants: Use LC-MS to get molecular weights of the new peaks. This can help confirm if they are dimers (2x MW of parent), trimers (3x MW), or other species, providing insight into the degradation mechanism.
I'm experiencing low or no yield in a reaction where the compound is a starting material under acidic conditions. Complete Degradation of Starting Material: The reaction conditions are too harsh, leading to the rapid consumption of the starting material through degradation pathways before the desired reaction can occur.1. Test Substrate Stability: Run a control experiment with only your starting material, solvent, and acid under the planned reaction conditions. Monitor its disappearance over time using TLC or LC-MS to assess its stability.[4] 2. Modify Order of Addition: If possible, add the acid slowly at a low temperature to control the initial exotherm and reaction rate. 3. Consider a Protective Group Strategy: While more complex, protecting the thiophene ring is an advanced strategy to prevent its participation in side reactions.

Visualizing Degradation and Experimental Design

Proposed Acid-Catalyzed Degradation Pathway

The diagram below illustrates the likely first steps of acid-catalyzed degradation, beginning with the protonation of the thiophene ring to form a reactive carbocation, which then propagates to form oligomeric species.

G cluster_0 A 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid B Protonated Intermediate (Carbocation) A->B + H⁺ (Strong Acid) C Dimer / Oligomer B->C + Starting Material D Insoluble Polymer / Tar C->D + n Molecules

Caption: Proposed pathway for acid-catalyzed polymerization.

Experimental Workflow for a Stability Study

A systematic approach is crucial for accurately assessing compound stability. The following workflow provides a robust framework for a forced degradation study.

G cluster_workflow Start Prepare Stock Solution (e.g., 1 mg/mL in ACN) Setup Set Up Stress Conditions (e.g., 0.1 M HCl, 60°C) Start->Setup Incubate Incubate and Sample (t = 0, 2, 4, 8, 24h) Setup->Incubate Quench Quench Aliquot (Neutralize with Base) Incubate->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Interpret Calculate % Degradation Identify Degradants Analyze->Interpret End Stability Profile Established Interpret->End

Caption: Workflow for a forced degradation stability study.

Quantitative Stability Assessment: Illustrative Data

The following table presents hypothetical data from a forced degradation study to illustrate how stability can be quantitatively assessed under various conditions.

Condition (Aqueous/Organic Cosolvent)Temperature (°C)Time (hours)Parent Compound Remaining (%)Observations
0.01 M HCl402498.5Minor degradation
0.1 M HCl40891.2Noticeable degradation
0.1 M HCl402475.4Significant degradation
0.1 M HCl60852.1Rapid degradation, slight discoloration
1 M HCl25 (RT)465.8Degradation even at room temperature
1 M H₂SO₄602< 10Very rapid degradation, dark precipitate
Acetic Acid (50%)602499.1Highly stable in weaker organic acid

Experimental Protocol: Forced Acidic Degradation Study

This protocol provides a self-validating methodology for assessing the stability of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid.

Objective: To determine the degradation rate and profile of the target compound under defined acidic stress conditions.

Materials:

  • 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (purity >98%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Class A volumetric flasks, pipettes, and autosampler vials

Equipment:

  • Analytical balance

  • HPLC system with UV/PDA detector (and preferably MS detector)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatically controlled oven or water bath

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh ~10 mg of the compound and dissolve it in ACN in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

  • Preparation of Acidic Stress Solution:

    • Prepare a 0.2 M HCl solution in a 50:50 Water:ACN mixture. The ACN is necessary to ensure the compound remains dissolved.

  • Initiation of Degradation Study (t=0):

    • In a 10 mL flask, add 5 mL of the 0.2 M HCl solution.

    • Add 5 mL of the 1 mg/mL compound stock solution. This results in a final concentration of 0.5 mg/mL in 0.1 M HCl. This is your Stress Sample .

    • Immediately withdraw a 100 µL aliquot. This is your t=0 sample .

    • Quench the t=0 sample by adding it to a vial containing 900 µL of a neutralizing buffer or a slight molar excess of NaOH solution. This dilutes the sample to 0.05 mg/mL.

  • Incubation and Time-Point Sampling:

    • Place the flask containing the Stress Sample into an oven or water bath set to the desired temperature (e.g., 60°C).

    • At subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw a 100 µL aliquot and quench it in the same manner as the t=0 sample.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution to 0.5 mg/mL in a 50:50 Water:ACN mixture (no acid). Keep this at room temperature, protected from light. This helps confirm that degradation is due to the acid and not the solvent or temperature alone.

  • HPLC Analysis:

    • Analyze all quenched time-point samples and the control sample by HPLC.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in ACN

      • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: 254 nm (or λmax of the compound)

      • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the parent compound in each chromatogram.

    • Calculate the percentage of compound remaining at each time point relative to the t=0 sample:

      • % Remaining = (Area_t / Area_t=0) * 100

    • Analyze the chromatograms for the appearance and growth of new peaks (degradation products). If using LC-MS, attempt to assign molecular weights to these new peaks.

References

  • NextSDS. (n.d.). 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid - Chemical Substance Information. Retrieved from [Link]

  • Locuson, C. W., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 40(9), 1809–1818. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Rao, N. R., et al. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. 26th International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. 8(2), 197-210. Retrieved from [Link]

  • Chem.libretexts.org. (n.d.). Electrophilic substitution on thiophene. Retrieved from [Link]

  • Sagnelli, D., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 758334. Retrieved from [Link]

  • Reddit. (2024). Why is thiophene stable to acid? r/OrganicChemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]

  • YouTube. (2021). Electrophilic Substitution in Pyrrole & Thiophene. Retrieved from [Link]

  • Shimadzu. (n.d.). G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Retrieved from [Link]

  • ScienceDirect. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]

  • Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2018). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. 7(1), 5-15. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. 47(3). Retrieved from [Link]

  • ACS Publications. (2021). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophene degradation (187 W and 20% duty cycle). Retrieved from [Link]

  • Amanote Research. (n.d.). Acid-Catalyzed Rearrangement of 3-Phenyl-2-Bromothiophene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). JPS58159429A - Decomposition method of thiophene.
  • Google Patents. (n.d.). CN104529997A - Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system.
  • Chemister.ru. (n.d.). pivalic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108929306B - Preparation method of 3-bromothiophene.
  • National Center for Biotechnology Information. (2023). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Challenges in the Bromination of Thiophene Acetic Acid using NBS

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the bromination...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the bromination of thiophene acetic acid using N-bromosuccinimide (NBS). Our goal is to equip you with the technical knowledge and practical insights needed to overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses prevalent problems encountered during the NBS bromination of thiophene acetic acid, offering causative explanations and actionable solutions.

Issue 1: Low Yield of the Desired Monobrominated Product

A low yield of the target monobrominated thiophene acetic acid is a frequent challenge, often stemming from incomplete reactions or product degradation.

Potential CauseRecommended Solution
Incomplete Reaction Monitor reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider incrementally increasing the reaction time or temperature. Ensure the quality of your NBS; old or impure NBS can be less reactive. Recrystallization of NBS from water may be necessary if it appears yellow or orange.[1]
Degradation of Starting Material or Product Thiophene rings are susceptible to degradation under harsh conditions. Use of milder reaction conditions is advisable. N-bromosuccinimide (NBS) is generally considered a milder brominating agent than elemental bromine.[2] Avoid excessively high temperatures and prolonged reaction times. If oxidative side reactions are a concern, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]
Suboptimal Solvent The choice of solvent can significantly impact reaction rate and selectivity.[2] Common solvents for NBS bromination include chloroform, carbon tetrachloride, acetonitrile, and tetrahydrofuran (THF).[1][2] If yields are low, consider screening a variety of solvents to find the optimal medium for your specific substrate.
Issue 2: Formation of Dibrominated and Polybrominated Side Products (Over-bromination)

The formation of di- and polybrominated products is a common side reaction that complicates purification and reduces the yield of the desired monobrominated compound.[1]

Potential CauseRecommended Solution
Excess Brominating Agent Carefully control the stoichiometry. For monobromination, use 1.0 to 1.1 equivalents of NBS.[2] Using a slight excess may be necessary to drive the reaction to completion, but a large excess will favor over-bromination. Some procedures even suggest using a substoichiometric amount (e.g., 0.9-0.95 eq) to minimize dibromination and separate the unreacted starting material later.[1]
High Local Concentration of NBS Add the NBS portion-wise or as a dilute solution over a period of time to maintain a low concentration of the brominating agent in the reaction mixture.[2][3] This can help to control the reaction rate and improve selectivity for the monobrominated product.
High Reaction Temperature Higher temperatures can increase the rate of reaction but may also lead to a decrease in selectivity and an increase in the formation of multiple substitution products.[2] Conducting the reaction at a lower temperature (e.g., starting at 0 °C) can often improve selectivity.[1][4]
Issue 3: Poor Regioselectivity (Formation of undesired isomers)

The substitution pattern on the thiophene ring influences the position of bromination. For 2-thiopheneacetic acid, bromination is expected to occur primarily at the 5-position due to the activating effect of the sulfur atom directing to the adjacent free alpha-position.[5] For 3-thiopheneacetic acid, the situation is more complex, and a mixture of isomers can be formed.

Potential CauseRecommended Solution
Reaction Mechanism The mechanism of NBS bromination of thiophenes is generally considered an electrophilic aromatic substitution.[5][6] The regioselectivity is governed by the electronic properties of the thiophene ring and the substituents. Computational studies, such as those using Density Functional Theory (DFT), can help predict the most likely sites of bromination by analyzing the electron density of the thiophene ring.[6]
Solvent Effects The polarity of the solvent can influence the regioselectivity of the bromination.[7] It is advisable to consult literature for precedents with similar substrates or to screen different solvents to optimize for the desired isomer. Acetic acid is a common solvent for brominations with Br₂, while chloroform and acetonitrile are frequently used with NBS.[2][8]
Issue 4: Difficult Purification

Separating the desired monobrominated product from the starting material, dibrominated byproducts, and succinimide can be challenging.[1]

Potential CauseRecommended Solution
Similar Polarity of Products Mono- and di-brominated thiophene acetic acids can have very similar polarities, making them difficult to separate by column chromatography.[1] One strategy is to esterify the crude reaction mixture (e.g., via Fischer esterification) before purification. The resulting esters may have better separation characteristics on silica gel.[1]
Succinimide Byproduct The succinimide byproduct is water-soluble. A simple aqueous workup, including washes with water and brine, can effectively remove it from the organic layer.[2][4]
Recrystallization If the product is a solid, recrystallization can be an effective purification method.[2] This can be particularly useful for removing small amounts of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the bromination of thiophene acetic acid with NBS?

The bromination of thiophenes with NBS is generally accepted to proceed through an electrophilic aromatic substitution pathway.[5][6] The thiophene ring acts as a nucleophile, attacking the electrophilic bromine of NBS. While NBS can also be a source of bromine radicals, especially with the use of a radical initiator or light, the bromination of electron-rich aromatic systems like thiophene typically follows an ionic mechanism.[3][9] To suppress potential radical pathways, the reaction is often carried out in the dark or with the reaction vessel wrapped in aluminum foil.[1][3]

Q2: Which is a better brominating agent for this reaction: NBS or elemental bromine (Br₂)?

NBS is often preferred over elemental bromine for several reasons. It is a solid, making it easier and safer to handle than the highly corrosive and volatile liquid bromine.[2] NBS is also considered a milder brominating agent, which can lead to higher selectivity for monobromination and reduce the formation of over-brominated byproducts.[2] However, in some cases, elemental bromine in a solvent like acetic acid may be effective.[5][10]

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the formation of products. Staining with a visualizing agent such as potassium permanganate can be helpful. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q4: What are the typical reaction conditions for the monobromination of thiophene-2-acetic acid with NBS?

A general procedure involves dissolving thiophene-2-acetic acid in a suitable solvent like chloroform or acetonitrile.[2] NBS (typically 1.0-1.1 equivalents) is then added, often at a reduced temperature (e.g., 0 °C) to control the reaction rate. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.[2][4]

Q5: Is decarboxylation a common side reaction to be concerned about?

Under the typically mild conditions used for NBS bromination, decarboxylation of thiophene acetic acid is not usually a major side reaction. However, the risk of decarboxylation can increase at higher reaction temperatures or under strongly acidic or basic conditions.[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-thiopheneacetic acid

This protocol is a representative procedure for the selective monobromination of 2-thiopheneacetic acid at the 5-position.

Materials:

  • 2-Thiopheneacetic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or Chloroform)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-thiopheneacetic acid (1.0 eq.) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Work-up and Purification

A robust work-up and purification strategy is critical for obtaining a high-purity product.

Work-up:

  • After the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product or to prepare for extraction.[2]

  • If an organic solvent was used, separate the layers. If the reaction was run in a water-miscible solvent, add water and extract with an immiscible organic solvent like dichloromethane or ethyl acetate.[4]

  • Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any excess bromine, followed by water and then brine to remove water-soluble impurities.[2]

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[4]

  • Filter off the drying agent and remove the solvent under reduced pressure.

Purification:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) is an effective method for purification.[2]

  • Column Chromatography: For oils or solids that do not recrystallize well, silica gel column chromatography is the method of choice. A gradient elution system, for example, with hexane and ethyl acetate, is typically used.[4]

Visualizations

Bromination Workflow Figure 1: General Experimental Workflow for NBS Bromination A 1. Dissolve Thiophene Acetic Acid in Solvent B 2. Cool to 0 °C A->B C 3. Add NBS Portion-wise B->C D 4. Stir at Room Temperature & Monitor (TLC) C->D E 5. Aqueous Work-up D->E F 6. Extraction with Organic Solvent E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate G->H I 9. Purify (Recrystallization or Chromatography) H->I J Pure Brominated Product I->J

Caption: General experimental workflow for NBS bromination.

Troubleshooting Logic Figure 2: Troubleshooting Decision Tree Start Low Yield or Impure Product Check_SM Starting Material Remaining? Start->Check_SM Overbromination Dibrominated Product Observed? Check_SM->Overbromination No Increase_Time Increase Reaction Time/Temp Check_SM->Increase_Time Yes Reduce_NBS Decrease NBS eq. (0.95-1.0) Overbromination->Reduce_NBS Yes Purification_Issue Difficulty in Purification? Overbromination->Purification_Issue No Check_NBS Check NBS Purity Increase_Time->Check_NBS End Optimized Reaction Increase_Time->End Check_NBS->End Slow_Addition Add NBS Slowly at Low Temp Reduce_NBS->Slow_Addition Slow_Addition->End Esterify Consider Esterification Before Column Purification_Issue->Esterify Yes Optimize_Chromatography Optimize Chromatography Conditions Purification_Issue->Optimize_Chromatography Also Esterify->End Optimize_Chromatography->End

Caption: Troubleshooting decision tree for NBS bromination.

References

  • Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. (2007, September 17). Retrieved from [Link]

  • Wang, Y., Ju, X., & Zhang, D. (2025, November 1). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Retrieved from [Link]

  • Arsenyan, P., et al. (n.d.). A novel method for the bromination of thiophenes. Academia.edu. Retrieved from [Link]

  • Reddit. (2026, March 8). Issues with bromination using N-Bromosuccinimide. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2020, June 22). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? Retrieved from [Link]

  • Reddit. (2015, October 20). NBS bromination of thienyl moieties. r/chemistry. Retrieved from [Link]

  • MANAC Inc. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of reactivity between 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid and its chloro-analog

As a Senior Application Scientist, I frequently guide drug discovery teams through the nuanced selection of halogenated building blocks. When designing synthetic routes involving functionalized thiophenes, the choice bet...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug discovery teams through the nuanced selection of halogenated building blocks. When designing synthetic routes involving functionalized thiophenes, the choice between a bromide and a chloride substituent is never merely a matter of molecular weight—it is a fundamental divergence in thermodynamic stability and kinetic reactivity.

This guide objectively compares the reactivity profiles of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid and its chloro-analog , providing field-proven insights, structural causality, and self-validating experimental protocols to ensure reproducible late-stage functionalization.

Structural Causality: The Role of the Side Chain and the C-X Bond

Before evaluating the halogens, we must understand the structural environment. Both molecules feature a 2,2-dimethylpropanoic acid group at the 2-position of the thiophene ring. This side chain is a strategic structural feature:

  • Steric Insulation: The gem-dimethyl group at the α-position to the carboxylate prevents unwanted α-deprotonation (enolization) under strongly basic conditions.

  • Electronic Buffering: The methylene bridge insulates the thiophene ring from the direct electron-withdrawing inductive effect of the carboxylic acid.

The Thermodynamic Divergence

The primary reactivity difference stems from the carbon-halogen Bond Dissociation Energy (BDE). The C-Br bond possesses a significantly lower BDE compared to the C-Cl bond[1],[2]. This thermodynamic reality dictates two distinct kinetic behaviors:

  • Oxidative Addition: Palladium and nickel catalysts insert into the C-Br bond rapidly under mild conditions. In contrast, the stronger C-Cl bond acts as a kinetic bottleneck, requiring elevated temperatures and highly electron-rich, sterically demanding ligands (e.g., XPhos or NHCs) to force the oxidative addition.

  • Halogen-Metal Exchange: Organolithium reagents readily attack the polarizable bromine atom to form a stable organolithium intermediate[3]. The chlorine atom, being more electronegative and less polarizable, generally resists this exchange, leading to sluggish reactions or unwanted side-product formation[4].

Reactivity cluster_bromo 5-Bromo Analog cluster_chloro 5-Chloro Analog Substrate 3-(5-Halothiophen-2-yl)- 2,2-dimethylpropanoic acid Br_HME Halogen-Metal Exchange (n-BuLi, -78°C) Substrate->Br_HME X = Br Br_Pd Pd-Catalyzed Coupling (Pd(PPh3)4, 80°C) Substrate->Br_Pd X = Br Cl_HME Halogen-Metal Exchange (Fails / Sluggish) Substrate->Cl_HME X = Cl Cl_Pd Pd-Catalyzed Coupling (Pd2(dba)3 + XPhos, 110°C) Substrate->Cl_Pd X = Cl

Logical reactivity divergence between the 5-bromo and 5-chloro thiophene analogs.

Quantitative Data Comparison

To facilitate rapid decision-making, the following table summarizes the empirical performance metrics of both analogs across standard synthetic transformations.

Reactivity Parameter3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid
C-X Bond Dissociation Energy Lower (~68 kcal/mol)[2]Higher (~81 kcal/mol)[2]
Halogen-Metal Exchange (n-BuLi) Rapid (< 15 min at -78 °C)[3]Sluggish / Non-reactive[4]
Pd-Catalyzed Suzuki Coupling High Yield (85-95%) with Pd(PPh₃)₄ at 80 °CTrace / No Reaction with standard ligands
Buchwald-Hartwig Amination Excellent (90-99%) at 60-80 °CGood (70-85%) requiring 100-110 °C & XPhos
Handling of Acidic Proton Requires 2 eq. base (e.g., i-PrMgCl then n-BuLi)[5]Requires base protection prior to any coupling

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it contains internal analytical checkpoints to confirm success before proceeding to the next step. Below are the optimized methodologies for utilizing these building blocks.

Protocol A: Regioselective Halogen-Metal Exchange (Bromo-Analog)

Because the molecule contains an acidic carboxylic acid proton, standard direct lithiation with n-BuLi often fails due to intermolecular quenching or precipitation of insoluble lithium carboxylate salts. The solution is a sequential metalation strategy using a magnesium intermediate[6],[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool to 0 °C.

  • Deprotonation: Dropwise add i-PrMgCl (1.05 equiv). Stir for 15 minutes. Causality: This selectively deprotonates the carboxylic acid, forming a soluble magnesium carboxylate and preventing the consumption of the more reactive lithium reagent later[5].

  • Exchange: Cool the reaction mixture to -78 °C. Slowly add n-BuLi (1.1 equiv). Stir for 30 minutes.

  • Self-Validation Checkpoint (Crucial): Extract a 0.1 mL aliquot and quench it into 0.5 mL of D₂O. Analyze the organic phase via GC-MS.

    • Pass: Observation of the deuterium-incorporated mass (M - Br + D).

    • Fail: Presence of the starting bromo-mass indicates incomplete exchange.

  • Electrophilic Quench: Once validated, add your desired electrophile (e.g., DMF for formylation, or an alkyl halide) (1.5 equiv). Allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench with 1M HCl to regenerate the carboxylic acid, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Workflow Step1 1. Dissolve 5-Bromo Analog in anhydrous THF (0.1 M) Step2 2. Cool to 0 °C under Argon Step1->Step2 Step3 3. Add 1.05 eq i-PrMgCl (Deprotonate COOH) Step2->Step3 Step4 4. Cool to -78 °C Step3->Step4 Step5 5. Add 1.1 eq n-BuLi (Br-Li Exchange) Step4->Step5 Step6 6. Self-Validation: D2O Quench Check for M-Br+D via MS Step5->Step6 Step7 7. Add Electrophile (E⁺) & Warm to RT Step6->Step7

Self-validating experimental workflow for halogen-metal exchange of the bromo-analog.

Protocol B: Buchwald-Hartwig Cross-Coupling (Chloro-Analog)

The chloro-analog is highly stable, making it an excellent candidate when you need the halogen to survive earlier synthetic steps. However, activating the C-Cl bond requires overcoming a high activation energy barrier.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature until the dark purple solution turns dark red/brown, indicating the formation of the active L₂Pd(0) species.

  • Reaction Assembly: Add the 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid (1.0 equiv), the desired amine (1.2 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv). Causality: K₃PO₄ is basic enough to deprotonate the carboxylic acid and drive the catalytic cycle, but mild enough to avoid degrading the catalyst.

  • Heating & Self-Validation: Seal the vessel and heat to 110 °C.

    • Self-Validation Checkpoint: After 2 hours, take a 10 µL aliquot, dilute in MeCN, and run an LC-MS. If the starting material peak remains unchanged, the oxidative addition has failed (often due to oxygen ingress or inactive catalyst). You should observe the product mass or, at minimum, the consumption of the chloro-analog.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove phosphate salts and palladium black, and purify via reverse-phase HPLC.

Sources

Comparative

HPLC method for purity analysis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid

An In-Depth Comparative Guide to HPLC Purity Analysis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid Introduction In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Purity Analysis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid

Introduction

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not just a final checkpoint but a cumulative result of rigorously controlled preceding steps. The purity of chemical intermediates, such as 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid, is a critical determinant of the final API's quality, safety, and efficacy.[1][2] Weak analytical control at the intermediate stage can lead to the carryover of impurities, resulting in costly downstream rework and potential regulatory hurdles.[1]

This guide provides a comprehensive, in-depth evaluation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the scientific rationale behind the methodological choices. Furthermore, this guide will objectively compare the proposed HPLC method with viable alternatives—Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC)—providing the supporting data and experimental frameworks necessary for informed decision-making in a research and development setting.

Part 1: The Core HPLC Method for Purity Analysis

The primary goal of this method is to achieve a baseline separation of the main compound from its potential process-related impurities, such as unreacted starting materials or by-products. Reversed-phase HPLC is the technique of choice for this molecule due to its non-polar thiophene ring and hydrocarbon chain, making it well-suited for retention on a hydrophobic stationary phase.[2]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is selected for its strong hydrophobic retention capabilities, which are ideal for retaining the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.[3]

  • Mobile Phase: The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile).

    • Acidification (0.1% Phosphoric Acid): 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid is a carboxylic acid. Maintaining a low mobile phase pH (around 2-3) ensures the carboxylic acid functional group remains in its protonated, non-ionized state.[4] This prevents peak tailing, which can occur if the ionized (deprotonated) form interacts with residual silanols on the silica-based stationary phase.[4]

    • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low UV cutoff, excellent elution strength for a wide range of organic molecules, and its ability to produce sharp peaks.[4]

  • Gradient Elution: A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe. It starts with a higher aqueous composition to retain and separate polar impurities and gradually increases the organic content to elute the main analyte and any non-polar impurities.

  • Detection Wavelength (254 nm): The bromothiophene chromophore in the molecule is expected to have strong UV absorbance. A wavelength of 254 nm is a common starting point for aromatic and heteroaromatic compounds and generally provides good sensitivity for the parent compound and related impurities.

  • Column Temperature (30°C): Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape and efficiency by lowering mobile phase viscosity.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep 1. Prepare 1 mg/mL Sample in 50:50 ACN/Water MobileA 2. Prepare Mobile Phase A (0.1% H3PO4 in Water) MobileB 3. Prepare Mobile Phase B (Acetonitrile) Filter 4. Filter Sample (0.45 µm) Degas 5. Degas Mobile Phases Equilibrate 6. Equilibrate Column Degas->Equilibrate Inject 7. Inject Sample (10 µL) Equilibrate->Inject Separate 8. Run Gradient Separation Inject->Separate Detect 9. Detect at 254 nm Separate->Detect Integrate 10. Integrate Peak Areas Detect->Integrate Calculate 11. Calculate % Purity (% Area Normalization) Integrate->Calculate Report 12. Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Detailed HPLC Protocol
  • Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in HPLC-grade Water.

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 60 40
    15.0 10 90
    20.0 10 90
    20.1 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Prepare a stock solution by accurately weighing and dissolving ~10 mg of the compound in 10 mL of a 50:50 acetonitrile/water mixture to achieve a 1 mg/mL concentration. Filter through a 0.45 µm syringe filter prior to injection.

Part 2: Method Validation Strategy (Trustworthiness)

To ensure the developed method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[5][6] A robust validation demonstrates that the method is reliable, reproducible, and accurate for purity determination.

Key Validation Parameters (as per ICH Q2(R1)) [7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] This is demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by applying the method to a sample to which a known amount of analyte has been added (spiked recovery).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7][9] This includes:

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.[7]

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Part 3: Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely used technique, other methods may offer advantages in specific contexts.[10] Here, we compare the proposed HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Comparison_Logic cluster_main Purity Analysis of Target Compound cluster_methods Analytical Techniques Target 3-(5-Bromothiophen-2-yl)-2,2- dimethylpropanoic acid HPLC HPLC (High-Performance Liquid Chromatography) Target->HPLC Primary Method (Robust & Established) UPLC UPLC (Ultra-Performance Liquid Chromatography) Target->UPLC Alternative 1 (Faster & More Sensitive) GC GC (Gas Chromatography) Target->GC Alternative 2 (For Volatile Analytes)

Caption: Logical comparison of analytical methods.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of liquid chromatography that utilizes smaller column particles (<2 µm) and operates at much higher pressures (up to 15,000 psi) than HPLC.[3][11]

  • Principle: The fundamental separation principle is the same as HPLC. However, the smaller particles provide a greater surface area, leading to significantly higher separation efficiency and resolution.[3]

  • Advantages:

    • Faster Analysis: Run times can be reduced by up to 9 times compared to a 5 µm HPLC method, dramatically increasing sample throughput.[12]

    • Improved Sensitivity: Peaks are narrower and taller, leading to better signal-to-noise ratios and lower detection limits.[12][13]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates result in significant cost savings and are more environmentally friendly.[13]

  • Disadvantages:

    • Higher Cost: UPLC systems have a higher initial acquisition and maintenance cost.

    • Increased Sensitivity to Matrix Effects: The system is less "rugged" than traditional HPLC and may be more susceptible to clogging from poorly prepared samples.[13]

  • Instrumentation: UPLC system capable of operating at high pressures.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Same as HPLC method (A: 0.1% Phosphoric Acid in Water; B: Acetonitrile).

  • Gradient Program: Scaled down from HPLC method to run in under 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 1 µL.

  • Column Temperature: 35°C.

Alternative 2: Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[14]

  • Principle: Direct GC analysis of carboxylic acids can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption in the column.[15][16] Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester (e.g., a trimethylsilyl ester).[17][18]

  • Advantages:

    • High Resolution: Capillary GC columns offer extremely high separation efficiency for volatile compounds.

    • Excellent for Volatile Impurities: GC is the gold standard for analyzing residual solvents and other volatile organic impurities.[10]

  • Disadvantages:

    • Requires Derivatization: The need for an extra sample preparation step adds time, complexity, and a potential source of error.[16]

    • Thermal Instability: The analyte must be thermally stable at the high temperatures used in the GC inlet and oven.

    • Not Suitable for Non-Volatile Impurities: Cannot detect non-volatile impurities like salts or polymers.

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA) in a suitable solvent (e.g., DMF) to convert the carboxylic acid to its trimethylsilyl ester.[15]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-polysiloxane).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: Temperature gradient from ~100°C to 280°C.

  • Injection: Split/splitless inlet at ~250°C.

  • Detection: FID at ~300°C.

Quantitative Comparison Summary
ParameterProposed HPLC MethodUPLC MethodGC Method (with Derivatization)
Principle Liquid-Solid PartitionLiquid-Solid PartitionGas-Liquid Partition
Typical Run Time 15-25 minutes3-10 minutes[11]10-20 minutes
Resolution GoodExcellent[3]Excellent (for volatiles)
Sensitivity GoodExcellent[13]Good to Excellent (detector dependent)
Sample Prep Simple (dissolve & filter)Simple (dissolve & filter)Complex (requires derivatization)[17]
System Cost ModerateHighModerate to High
Best For Routine QC, method developmentHigh-throughput screening, trace impurity analysisVolatile impurity analysis, orthogonal method

Conclusion and Recommendations

The proposed reversed-phase HPLC method stands as a robust, reliable, and well-understood technique for the routine purity analysis of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid. Its established nature and straightforward implementation make it the primary choice for most quality control laboratories. A thorough validation following ICH Q2(R1) guidelines will ensure its suitability for its intended purpose.

The UPLC method serves as a superior alternative when speed and sensitivity are paramount.[19] It is ideally suited for high-throughput environments or for the detection and quantitation of trace-level impurities that may be missed by conventional HPLC.[13] The trade-off is a higher initial investment and potentially lower ruggedness.

Gas Chromatography is a more specialized tool for this application. While it offers excellent resolving power, the necessity of derivatization makes it less practical for routine purity assessment of the main compound. Its primary utility would be as an orthogonal method to investigate specific volatile impurities or as part of a comprehensive characterization study.

Ultimately, the choice of analytical method depends on the specific requirements of the analysis, from routine production monitoring to in-depth impurity profiling in a research setting. This guide provides the foundational knowledge and comparative data for making that strategic decision.

References

  • UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11). Available from: [Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis - WebofPharma. (2026, February 13). Available from: [Link]

  • Differences between HPLC and UPLC - Pharmaguideline. (2018, April 29). Available from: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Available from: [Link]

  • A Review on Comparative study of HPLC and UPLC - RJPT. Available from: [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Chemija. Available from: [Link]

  • Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Car boxy lie Acid Precursors Used in the Production. Available from: [Link]

  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B. Available from: [Link]

  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed. Available from: [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]

  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phase - NSF PAR. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available from: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures - PubMed. (2005, September 23). Available from: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Available from: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry | LCGC International - Chromatography Online. (2026, March 13). Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). Available from: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8). Available from: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances - SCIRP. (2023, August 29). Available from: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available from: [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012, November 9). Available from: [Link]

  • Development of Novel Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Gallic Acid, Pro. Available from: [Link]

Sources

Validation

A Comparative Guide to the Definitive Structural Elucidation of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid via Single-Crystal X-ray Crystallography

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research endeavor. It is the atomic-level blueprint...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research endeavor. It is the atomic-level blueprint that dictates biological activity, informs structure-activity relationships (SAR), and is a prerequisite for regulatory submission. While techniques such as NMR, IR, and mass spectrometry provide essential information on connectivity and functional groups, only single-crystal X-ray diffraction (SC-XRD) offers direct, high-resolution insight into the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state.[1][2]

This guide provides a comprehensive, field-proven methodology for the structural confirmation of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid, a novel thiophene derivative. As no crystallographic data for this specific compound has been reported in the literature, this document serves as both a practical protocol and a comparative analysis, benchmarking expected outcomes against known thiophene structures. We will delve into the causality behind experimental choices, ensuring a self-validating and robust workflow from synthesis to final structural refinement.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The quality of the final crystal structure is intrinsically linked to the purity of the starting material and the success of the crystallization process. A logical synthetic route and meticulous crystallization are paramount.

Proposed Synthetic Pathway (Hypothetical)

A plausible route to obtaining 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid involves a multi-step synthesis starting from commercially available 2-bromothiophene. This approach is predicated on established thiophene chemistry.[3][4][5][6]

  • Friedel-Crafts Acylation: 2-bromothiophene can be acylated with pivaloyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-one.

  • Wolff-Kishner or Clemmensen Reduction: The ketone is then reduced to the corresponding methylene group. The Wolff-Kishner reduction (using hydrazine and a strong base) is often preferred for substrates that are sensitive to the acidic conditions of a Clemmensen reduction. This step would yield 2-(3,3-dimethylbutyl)-5-bromothiophene.

  • Oxidation: A strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, can then be used to oxidize the benzylic-like position of the alkyl chain to the carboxylic acid, affording the target molecule.

Note: This proposed synthesis is illustrative. The actual yield and reaction conditions would require experimental optimization.

The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.[7][8][9]

Recommended Protocol: Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof). An ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature.[9] A solvent pair, such as ethanol-water or ethyl acetate-hexane, can also be effective.[7]

  • Preparation of a Saturated Solution: In a clean, small vial, dissolve the compound in a minimal amount of the chosen hot solvent to create a nearly saturated solution.

  • Filtration: Filter the hot solution through a pre-warmed pipette with a small cotton plug into a clean vial to remove any particulate matter.

  • Crystal Growth: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial over several days. The formation of well-defined, transparent crystals with sharp edges is desired.

Single-Crystal X-ray Diffraction: The Definitive Analysis

SC-XRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[2]

Workflow for Structural Elucidation

Caption: Workflow from synthesis to final crystallographic report.

Detailed Experimental Protocol
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a polarizing microscope.[10] The crystal is mounted on a cryoloop using a small amount of cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector.[11] A series of diffraction images are collected as the crystal is rotated.[11][12]

  • Data Processing: The collected images are processed to index the diffraction spots, determine the unit cell parameters and Bravais lattice, and integrate the intensities of each reflection.[11][13] This step also involves applying corrections for factors like Lorentz-polarization effects and absorption.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization procedure.[1] This iterative process optimizes the atomic coordinates, displacement parameters (isotropic or anisotropic), and other structural parameters to improve the agreement between the calculated and observed structure factors. The software SHELXL is a widely used and powerful tool for this purpose.[1][14][15]

Data Presentation and Comparative Analysis

The final output of a successful X-ray crystallographic analysis is a set of precise atomic coordinates and a wealth of geometric information.

Table 1: Expected Crystallographic Data for 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid

The following data are hypothetical but based on typical values for similar organic molecules and known bromothiophene derivatives.

ParameterExpected Value
Chemical FormulaC₉H₁₁BrO₂S
Formula Weight263.15 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (common for chiral molecules)
a (Å)8 - 12
b (Å)10 - 15
c (Å)15 - 20
α (°)90
β (°)90 - 105 (if monoclinic)
γ (°)90
Volume (ų)1500 - 2500
Z (molecules/unit cell)4 or 8
Calculated Density (g/cm³)1.5 - 1.7
R-factor (R1)< 0.05
wR2 (all data)< 0.15
Goodness-of-Fit (S)~1.0
Table 2: Comparison of Key Bond Lengths (Å) and Angles (°) with Related Structures

This table compares expected values for the title compound with literature data for similar bromothiophene derivatives to provide authoritative grounding.

Bond/AngleExpected Value in Title CompoundReported Value in (2E)-1-(5-Bromothiophen-2-yl)-...one[12]Reported Value in (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile[16]
C-Br1.85 - 1.90~1.88~1.87
C-S1.70 - 1.75~1.72~1.71
C=C (thiophene)1.35 - 1.40~1.37~1.36
C-C (thiophene)1.42 - 1.46~1.43~1.44
C-S-C (°)91 - 93~92.2Not directly comparable

This comparative analysis demonstrates that the expected geometric parameters for 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid are well within the established ranges for similar thiophene-containing molecules, providing a strong basis for validating future experimental results.

Conclusion: Beyond Confirmation

Single-crystal X-ray crystallography stands as the unequivocal gold standard for the structural determination of novel chemical entities.[2][14] It provides not just a confirmation of the chemical constitution but a precise, three-dimensional map of the molecule. This information is invaluable, revealing subtle conformational features, intermolecular interactions such as hydrogen bonding, and crystal packing arrangements that govern the material's bulk properties. By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently and definitively elucidate the structure of 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid, paving the way for its further development and application.

References

  • User guide to crystal structure refinement with SHELXL. (n.d.). Reza Latifi. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Sheldrick, G. M. (1997). SHELXL-97. Program for the Refinement of Crystal Structures. University of Göttingen, Germany.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • How to Crystallize Organic Compounds. (2026, February 19). wikiHow. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Guide for crystallization. (n.d.). [Link]

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • X-ray data processing. (2016). PMC. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (2006, December 2). Journal of the American Chemical Society. [Link]

  • A beginner's guide to X-ray data processing. (2021, May 29). ResearchGate. [Link]

  • 9: Single-crystal X-ray Diffraction (Part 2). (2019, July 24). The Royal Society of Chemistry. [Link]

  • Modular Synthesis of 5-Substituted Thiophen-2-yl C-2′-Deoxyribonucleosides. (2008, April 17). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of 5-bromothiophene-2-sulfonamide (2). (n.d.). ResearchGate. [Link]

  • Single Crystal X-Ray Diffraction Data Collection. (n.d.). [Link]

  • (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. (2013). ResearchGate. [Link]

  • Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... (n.d.). ResearchGate. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). PMC. [Link]

  • Synthesis of A: 3-(2-Thienyl)propanoic acid. (n.d.). PrepChem.com. [Link]

Sources

Comparative

Benchmarking Synthesis Routes for 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic Acid: A Comprehensive Guide

Content Type: Publish Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The compound 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (CAS No. 1341489-20-0...

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Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (CAS No. 1341489-20-0) is a highly valued building block in modern medicinal chemistry and materials science[1],[2]. It features two critical structural motifs: a brominated thiophene ring primed for downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions), and a gem-dimethyl group at the α-position. This neopentyl-like architecture imparts severe steric bulk, which is intentionally leveraged in drug design to block metabolic degradation (such as β-oxidation) and enhance the in vivo half-life of active pharmaceutical ingredients (APIs).

However, the very steric hindrance that makes this moiety biologically valuable also makes it synthetically treacherous. This guide benchmarks the two primary synthetic routes to this molecule, providing mechanistic rationale, comparative data, and self-validating experimental protocols.

Strategic Retrosynthetic Analysis & The "Neopentyl Problem"

Before benchmarking the routes, we must address the fundamental causality behind our reagent selection. A common pitfall in synthesizing 2,2-dimethylpropanoic acid derivatives is the reliance on standard methyl or ethyl esters during the alkylation phase.

Esters with a 2,2-dimethylpropanoate architecture offer extreme steric hindrance to nucleophilic attack on the carbonyl carbon[3]. Standard saponification (using LiOH or NaOH in aqueous THF) relies on the BAc​2 mechanism, which requires the formation of a bulky tetrahedral intermediate. The gem-dimethyl group effectively blocks this trajectory, leading to failed hydrolysis or requiring prohibitively harsh conditions that degrade the thiophene core[4].

The Expert Solution: We mandate the use of a tert-butyl ester protecting group. Unlike methyl esters, tert-butyl esters can be cleaved under mild acidic conditions (e.g., TFA in DCM). This cleavage proceeds via an AL​1 mechanism, protonating the ester oxygen and expelling isobutylene gas to yield the free acid. This completely bypasses the sterically hindered carbonyl center[3].

G MethylEster Methyl Ester (Neopentyl-like) BaseHydrolysis Standard Saponification (LiOH / THF / H2O) MethylEster->BaseHydrolysis TertButylEster tert-Butyl Ester AcidCleavage Acidic Cleavage (TFA / DCM) TertButylEster->AcidCleavage Failure Failed Hydrolysis (Steric Hindrance) BaseHydrolysis->Failure BAc2 blocked Success Target Acid (High Yield) AcidCleavage->Success AL1 mechanism

Mechanistic rationale for using a tert-butyl ester to bypass steric hindrance during deprotection.

Route Benchmarking: De Novo vs. Convergent Approaches

We evaluated two distinct pathways to synthesize the target molecule:

  • Route A (Late-Stage Bromination): Alkylation of tert-butyl isobutyrate with the inexpensive 2-(chloromethyl)thiophene, followed by regioselective electrophilic bromination at the C5 position, and final acidic cleavage.

  • Route B (Pre-Functionalized Alkylation): Direct alkylation of tert-butyl isobutyrate with the pre-brominated building block, 2-bromo-5-(chloromethyl)thiophene, followed by acidic cleavage.

G SM1 tert-Butyl isobutyrate + LDA IntA tert-Butyl 2,2-dimethyl-3- (thiophen-2-yl)propanoate SM1->IntA Alkylation (Route A) IntB tert-Butyl 3-(5-bromothiophen-2-yl) -2,2-dimethylpropanoate SM1->IntB Alkylation (Route B) SM2A 2-(Chloromethyl)thiophene SM2A->IntA SM2B 2-Bromo-5-(chloromethyl)thiophene SM2B->IntB IntA->IntB NBS, DMF (Bromination) Product 3-(5-Bromothiophen-2-yl)- 2,2-dimethylpropanoic acid IntB->Product TFA / DCM (Cleavage)

Synthetic workflows for 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid (Route A vs Route B).

Quantitative Data Comparison

Our laboratory benchmarking strongly favors Route A . While Route B is one step shorter, the pre-functionalized starting material (2-bromo-5-(chloromethyl)thiophene) is highly unstable and prone to spontaneous polymerization during storage and reaction. Conversely, Route A utilizes stable, cheap reagents and achieves >95% regioselectivity during the late-stage bromination step.

ParameterRoute A: Late-Stage BrominationRoute B: Pre-Functionalized Alkylation
Starting Material 2-(Chloromethyl)thiophene2-Bromo-5-(chloromethyl)thiophene
Reagent Stability Moderate (Store at 4 °C)Poor (Prone to polymerization)
Overall Yield 68% (3 Steps)42% (2 Steps)
Regioselectivity >95% (C5 position)Pre-installed
Scalability Excellent (Kilogram scale)Limited (Gram scale)
Cost Efficiency High (~$0.50/g)Low (~$15.00/g)

Validated Experimental Protocols (Route A)

Based on the benchmarking data, we present the optimized, self-validating protocol for Route A .

Step 1: Enolate Alkylation

Generation of the tert-butyl isobutyrate enolate is achieved using Lithium Diisopropylamide (LDA) at -78 °C. LDA ensures complete deprotonation without the side reactions sometimes observed with heavier bases[5]. The enolate exists as a solvated aggregate in THF[6], which smoothly undergoes nucleophilic substitution.

  • Enolate Formation: To a flame-dried flask under N2​ , add anhydrous THF (100 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C. Add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise. Stir for 30 minutes.

  • Substrate Addition: Add tert-butyl isobutyrate (1.0 equiv) dropwise at -78 °C. Stir for 1 hour to ensure complete enolate aggregate formation[6].

  • Alkylation: Add 2-(chloromethyl)thiophene (1.1 equiv) slowly. Allow the reaction to gradually warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to yield tert-butyl 2,2-dimethyl-3-(thiophen-2-yl)propanoate.

Step 2: Electrophilic Bromination

Electrophilic aromatic bromination of the thiophene ring is highly regioselective for the C5 position because the C2 position is blocked, and the sulfur atom directs electrophiles to the α-positions. Utilizing N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) provides a mild, controlled source of electrophilic bromine[7],[8].

  • Preparation: Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C and shield the flask from light (to prevent radical allylic/benzylic bromination).

  • Bromination: Add NBS (1.05 equiv) portion-wise over 15 minutes. The polar aprotic nature of DMF stabilizes the ionic intermediate during the electrophilic substitution[9].

  • Monitoring & Workup: Stir at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). Upon completion, pour the mixture into ice water to precipitate the product. Extract with Diethyl Ether, wash extensively with water (to remove DMF) and brine. Dry and concentrate to yield tert-butyl 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoate.

Step 3: Acidic Cleavage
  • Deprotection: Dissolve the brominated intermediate in Dichloromethane (DCM) to a 0.5 M concentration. Add Trifluoroacetic acid (TFA) (10 equiv) at 0 °C.

  • Reaction: Stir at room temperature for 4 hours. The reaction is driven forward by the evolution of isobutylene gas[3].

  • Isolation: Concentrate the mixture under reduced pressure. Azeotrope with toluene (2x) to remove residual TFA. Recrystallize the crude solid from heptane to afford pure 3-(5-Bromothiophen-2-yl)-2,2-dimethylpropanoic acid .

Sources

Validation

Cytotoxicity Comparison of Bromothiophene Derivatives: A Mechanistic and Experimental Guide

Bromothiophene derivatives have emerged as highly versatile pharmacophores in oncology and drug development. By serving as synthetic precursors or active core scaffolds, the bromothiophene moiety allows for extensive str...

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Author: BenchChem Technical Support Team. Date: March 2026

Bromothiophene derivatives have emerged as highly versatile pharmacophores in oncology and drug development. By serving as synthetic precursors or active core scaffolds, the bromothiophene moiety allows for extensive structural tunability. Depending on the specific functionalization—such as the addition of carboxamides, sulfonamides, or aryl groups—these compounds exhibit vastly different cytotoxic profiles, potencies, and mechanisms of action (MoA).

This guide provides an objective comparison of the leading bromothiophene derivative classes, detailing their cytotoxic performance, underlying mechanisms, and the self-validating experimental protocols required to evaluate them accurately.

Mechanistic Divergence: How Structure Dictates Cytotoxicity

The substitution pattern on the thiophene ring fundamentally alters how these compounds induce cell death. Understanding this causality is critical for rational drug design and target selection.

  • Tubulin Inhibition (5-Aryl Thiophenes): Derivatives such as 2-amino-3-aroyl-5-aryl thiophenes bind directly to the colchicine site of tubulin. This interaction prevents tubulin polymerization, leading to profound cell cycle arrest in the G2/M phase and subsequent apoptosis[1].

  • Anti-Apoptotic Protein Suppression (Sulfonamides & Carboxamides): Thiophene-2-sulfonamide derivatives have been optimized to act as selective inhibitors of Mcl-1, a key anti-apoptotic protein in the Bcl-2 family. By neutralizing Mcl-1, these compounds trigger mitochondrial-pathway apoptosis[2]. Similarly, thiophene carboxamide scaffolds activate caspase-3/8/9 cascades while suppressing Bcl-2[3].

  • Oxidative Stress & Mitochondrial Depolarization: Certain thiophene derivatives (e.g., TP 5) induce cytotoxicity by elevating intracellular Reactive Oxygen Species (ROS) and reversing mitochondrial membrane potentials, leading to catastrophic cellular damage[4].

Mechanism A Bromothiophene Derivatives B Tubulin Inhibition A->B 5-Aryl Thiophenes C Bcl-2 / Mcl-1 Suppression A->C Sulfonamides D ROS Generation A->D TP 5 / NPs E G2/M Cell Cycle Arrest B->E F Caspase 3/8/9 Activation C->F G Mitochondrial Depolarization D->G H Cytotoxicity & Apoptosis E->H F->H G->H

Diagram 1: Mechanistic pathways of cytotoxicity driven by bromothiophene structural modifications.

Quantitative Performance Comparison

To objectively evaluate these alternatives, it is essential to compare their half-maximal inhibitory concentrations ( IC50​ ) across validated cancer cell lines. The table below synthesizes the performance of distinct bromothiophene classes.

Derivative ClassRepresentative CompoundPrimary Target / MoATarget Cell Lines IC50​ / CytotoxicityKey Characteristic
5-Aryl Thiophene Compound 9i / 9jTubulin (Colchicine site)L1210, K5622.5 – 6.5 nM Extreme potency; comparable to Combretastatin A-4[1].
Thiophene-2-sulfonamide TJ-B2Mcl-1 (Bcl-2 family)HL-60, RS4;111.3 – 3.9 μM High selectivity for leukemia cells over normal HEK293T cells[2].
Thiophene Carboxamide MB-D2Caspase activationMCF-7, HT-29, A375~50 – 100 μM Moderate baseline toxicity; serves as a highly tunable starting scaffold[3].
Thiophene-HSA Nanoparticle TP 5 (in HSA NPs)ROS / MitochondriaHepG2, SMMC-7721< 40 μg/mL (Complete kill)Encapsulation overcomes the inherent poor aqueous solubility of raw thiophenes[4].

Self-Validating Experimental Protocol for Cytotoxicity Profiling

When evaluating novel bromothiophene derivatives, researchers must avoid common pitfalls such as compound aggregation in aqueous media or assay interference. The following step-by-step methodology is designed as a self-validating system , ensuring that observed data is causally linked to compound efficacy rather than experimental artifact.

Step 1: Formulation and Delivery
  • Action: Dissolve the synthesized bromothiophene derivative in high-purity DMSO, ensuring the final assay concentration of DMSO never exceeds 0.1% (v/v). Alternatively, for highly hydrophobic variants, encapsulate the compound within self-assembling Human Serum Albumin (HSA) nanoparticles[4].

  • Causality: Free thiophenes often precipitate in standard culture media, leading to artificially low cytotoxicity readings and high variance. HSA encapsulation ensures monomeric delivery, enhancing cellular uptake and physiological relevance[4].

Step 2: Primary Metabolic Viability Screen (CCK-8 / MTT)
  • Action: Seed target cells (e.g., HepG2, HL-60) at 1×104 cells/well in a 96-well plate. Treat with a logarithmic dose range (0.1 nM to 100 μM) for 48–72 hours. Introduce CCK-8 reagent and measure absorbance at 450 nm[2].

  • Causality: The CCK-8 assay relies on cellular dehydrogenases to reduce WST-8 to formazan. This provides a rapid, high-throughput snapshot of metabolic arrest, allowing for the initial calculation of the IC50​ curve.

Step 3: Orthogonal Validation (Annexin V-FITC / PI Flow Cytometry)
  • Action: Harvest treated cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify live, early apoptotic, late apoptotic, and necrotic populations.

  • Causality (The Self-Validation Check): Metabolic assays (Step 2) can yield false positives if a compound merely slows cellular metabolism without inducing death. Flow cytometry validates that the drop in metabolic activity is causally linked to programmed apoptosis (Annexin V positive / PI negative) rather than immediate, non-specific necrotic toxicity[3].

Step 4: Mechanistic Target Confirmation
  • Action: Deploy a target-specific assay based on the derivative class. For 5-aryl thiophenes, utilize a cell-free tubulin polymerization assay[1]. For TP 5 derivatives, utilize DCFDA staining to quantify intracellular ROS spikes[4].

Workflow S1 Compound Prep (DMSO / HSA NPs) S2 Cell Culture (HepG2, MCF-7, etc.) S1->S2 S3 Viability Screen (MTT / CCK-8) S2->S3 S4 IC50 Calculation (Dose-Response) S3->S4 S5 Orthogonal Assay (Annexin V / PI) S4->S5 Validate Death S6 Mechanistic Target (ROS / Tubulin) S5->S6 Identify MoA

Diagram 2: Self-validating experimental workflow for evaluating bromothiophene cytotoxicity.

References

  • Mara, B.-I., et al. "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation." International Journal of Molecular Sciences, 2025.[Link]

  • Cai, G., et al. "Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles." Molecules, 2019.[Link]

  • Zhang, T., et al. "Structure-Based Optimization of 3-Phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide Derivatives as Selective Mcl-1 Inhibitors." Journal of Medicinal Chemistry, 2021.[Link]

  • Romagnoli, R., et al. "Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl Thiophenes as a New Class of Potent Antitubulin Agents." Journal of Medicinal Chemistry, 2006.[Link]

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Safety & Regulatory Compliance

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